molecular formula C14H11ClN2O5 B13954288 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid CAS No. 100622-86-4

4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid

Cat. No.: B13954288
CAS No.: 100622-86-4
M. Wt: 322.70 g/mol
InChI Key: WSAVNLSOILQENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C14H11ClN2O5 and its molecular weight is 322.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

100622-86-4

Molecular Formula

C14H11ClN2O5

Molecular Weight

322.70 g/mol

IUPAC Name

4-chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid

InChI

InChI=1S/C14H11ClN2O5/c1-22-9-4-2-8(3-5-9)16-12-7-11(15)13(17(20)21)6-10(12)14(18)19/h2-7,16H,1H3,(H,18,19)

InChI Key

WSAVNLSOILQENP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

Solubility profile of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid. In the absence of extensive public data for this specific molecule, this document serves as both a theoretical treatise and a practical laboratory manual. It outlines a two-pronged approach: first, leveraging the predictive power of Hansen Solubility Parameters (HSP) to theoretically screen and rank potential solvents, and second, employing the definitive Shake-Flask method for precise experimental determination of thermodynamic solubility. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and well-understood solubility assessment.

Physicochemical Characterization of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid

A thorough understanding of a molecule's structure and inherent properties is the foundation for predicting its solubility behavior.

1.1. Molecular Structure and Properties

4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid is a complex organic molecule with several functional groups that dictate its interactions with various solvents.

  • Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar solvents.

  • Nitro Group (-NO2): A strong electron-withdrawing and highly polar group, which contributes to the molecule's overall polarity.

  • Secondary Amine (-NH-): Capable of hydrogen bond donation.

  • Aromatic Rings, Chloro (-Cl), and Methoxy (-OCH3) groups: These contribute to the molecule's van der Waals forces and dipolar interactions.

A summary of its known physical properties is presented below.

PropertyValueSource
CAS Number 100622-86-4[1]
Molecular Formula C₁₄H₁₁ClN₂O₅[1]
Molecular Weight 322.7 g/mol [1]
Melting Point 214-215 °C[1]

1.2. Critical Parameters for Further Investigation To build a complete solubility profile, the experimental determination of the compound's dissociation constant (pKa) and partition coefficient (logP) is a crucial preliminary step. These values govern how the compound's ionization state and hydrophobicity change with pH, which is particularly relevant for solubility in protic or aqueous-organic mixtures.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

Before undertaking extensive experimental work, a theoretical screening of solvents can save significant time and resources. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose, based on the principle that "like dissolves like".[2][3]

2.1. The Three Parameters of Solubility HSP dissects the total cohesive energy of a substance into three components, each corresponding to a different type of intermolecular interaction.[2][3]

  • δd (Dispersion): Energy from atomic van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a unique set of these three parameters, plotting it as a point in a 3D "Hansen space". The closer two points are in this space, the more likely the substances are to be miscible.[2]

2.2. Predictive Workflow The distance (Ra) between the solute (1) and the solvent (2) in Hansen space is calculated, and if this distance falls within the solute's interaction radius (R₀), good solubility is predicted.[4] This relationship is often expressed as the Relative Energy Difference (RED): RED = Ra / R₀. A RED value less than 1 indicates high affinity.[4] The workflow below illustrates how HSP can be used for predictive screening.

cluster_0 HSP Predictive Workflow A Estimate HSP (δd, δp, δh) for 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid (Group Contribution Method) B Compile a Database of HSP Values for Common Organic Solvents C Calculate the Distance (Ra) in Hansen Space Between the API and Each Solvent A->C B->C D Define the Interaction Radius (R₀) for the API (Empirical) E Calculate Relative Energy Difference (RED) RED = Ra / R₀ C->E D->E F Rank Solvents by RED Value (RED < 1 suggests good solubility) E->F G Select a Diverse Set of High-Ranking Solvents for Experimental Validation F->G

HSP-based workflow for solvent screening.

Experimental Determination: The Shake-Flask Method

While predictive models are useful, experimental measurement is required for definitive data. The shake-flask method is widely considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[5][6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

3.1. Causality Behind the Protocol The core principle is to allow the system of solid solute and solvent to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This requires sufficient time, energy (agitation), and constant temperature. Using an excess of the solid ensures that saturation is indeed achieved and maintained.[5][7]

3.2. Detailed Step-by-Step Protocol

Materials:

  • 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid (crystalline solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO, THF)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials for analysis

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~20-50 mg of the compound to 2-5 mL of the selected solvent.[5] It is crucial to have undissolved solid to ensure equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. The system must be agitated for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[5] To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To eliminate any remaining micro-particulates, immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. Self-Validation Step: The first few drops from the filter should be discarded to avoid any adsorption effects from the filter material.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, as described in the following section.

cluster_1 Shake-Flask Experimental Workflow A Add Excess Solid API to Solvent in Vial B Equilibrate with Agitation (24-48h at Constant Temp.) A->B C Centrifuge to Pellet Undissolved Solid B->C D Withdraw Supernatant C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Accurately Dilute Filtered Sample E->F G Quantify Concentration (HPLC or UV-Vis) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Step-by-step workflow for the Shake-Flask method.

Analytical Quantification Methods

An accurate and validated analytical method is essential for quantifying the dissolved compound.

4.1. High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method due to its high specificity, sensitivity, and accuracy.

  • Method Development: A reverse-phase C18 column is typically a good starting point. The mobile phase would likely consist of an acetonitrile or methanol gradient with acidified water.

  • Detection: A UV detector set at the compound's λmax (maximum absorbance wavelength) should be used.

  • Calibration: A multi-point calibration curve must be generated using stock solutions of known concentrations to ensure linearity and accuracy.

4.2. UV-Vis Spectroscopy For high-throughput or preliminary screening, UV-Vis spectroscopy can be a faster alternative.[9]

  • Method: The absorbance of the diluted, filtered sample is measured at the compound's λmax.

  • Calibration: A calibration curve (Absorbance vs. Concentration) must be prepared in the same solvent to calculate the concentration of the unknown sample.

  • Limitations: This method is less specific than HPLC and can be prone to interference if the solvent or impurities absorb at the same wavelength.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured format for easy comparison and analysis.

Table for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Standard Deviation
e.g., Ethanol25[Experimental Value][Calculated Value][+/- Value]
e.g., Acetone25[Experimental Value][Calculated Value][+/- Value]
e.g., Ethyl Acetate25[Experimental Value][Calculated Value][+/- Value]
e.g., DMSO25[Experimental Value][Calculated Value][+/- Value]
e.g., Toluene25[Experimental Value][Calculated Value][+/- Value]

The results should then be correlated with the initial theoretical predictions from the Hansen Solubility Parameter analysis. This comparison helps validate the predictive model and provides a deeper understanding of the specific intermolecular forces driving solubility in different solvent classes (e.g., polar protic, polar aprotic, non-polar).

References

  • Hansen solubility parameters to predict drug & container interactions. (n.d.). West Pharmaceutical Services. [Link]

  • Lang, J., & Zatz, J. L. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 36-41. [Link]

  • Fagerberg, J. H., Al-Tikriti, Y., Bergström, C. A., & Larsson, P. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Development and Technology, 17(5), 657-661. [Link]

  • Hansen solubility parameter. (2023, December 29). In Wikipedia. [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen-solubility.com. [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Aguilar-Méndez, M. A., et al. (2023). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-144. [Link]

  • Hansen solubility parameter – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. [Link]

  • 4-chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid supplier - CAS 100622-86-4. (2024, April 29). Exclusive Chemistry Ltd. [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link]

  • Kumar, S., & Singh, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Erudition, 3(2), 26-34. [Link]

Sources

Safety Data Sheet (SDS) and toxicity data for 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

This guide provides an in-depth toxicological and safety assessment of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid . While standard Safety Data Sheets (SDS) often classify this compound generically as an irritant, its structural moieties (nitro-aromatic and aniline derivatives) and its role as a key intermediate in the synthesis of the Src/Abl kinase inhibitor Bosutinib (SKI-606) necessitate a more rigorous containment strategy.

Chemical Identification Table
PropertyDetail
Chemical Name 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid
Common Role Key Intermediate for Bosutinib (SKI-606)
CAS Number 100622-86-4 (Primary reference); Verify specific batch CoA
Molecular Formula

Molecular Weight 322.66 g/mol
Appearance Yellow to Orange Crystalline Powder
Melting Point 214–215 °C
Solubility Low in water; Soluble in DMSO, Methanol, DMF

Hazard Identification & GHS Classification

While commercial suppliers often list this compound as a Category 2 Irritant, predictive toxicology suggests higher risks due to metabolic activation potential.

Standard GHS Labeling (Baseline)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][5]

  • H335: May cause respiratory irritation.[1][2][3]

Scientist’s Critical Assessment (Beyond the Label)

As a Senior Scientist, I advise treating this compound with Genotoxic Impurity (PGI) protocols until definitive negative Ames data is available.

  • Structural Alert (Nitro Group): The nitro group at position 5 is susceptible to enzymatic reduction (via nitroreductases), forming hydroxylamines which can intercalate with DNA.

  • Aniline Moiety: The 4-methoxyanilino side chain carries a risk of methemoglobinemia (oxidation of hemoglobin) if significant systemic absorption occurs.

  • Sensitization: Compounds with reactive chloro-nitro-benzoic cores are potential skin sensitizers (H317 risk).

Toxicological Profile & Mechanism of Action

To understand the safety risks, we must look at the metabolic fate of the molecule. The following diagram illustrates the potential bio-activation pathways that justify strict exposure controls.

Diagram 1: Metabolic Activation & Toxicity Pathways

ToxicityPathways Parent Parent Compound (Nitro-Benzoic Acid) Metabolism Hepatic Metabolism (Nitroreductase / CYP450) Parent->Metabolism Systemic Absorption Hydroxylamine N-Hydroxylamine Intermediate Metabolism->Hydroxylamine Nitro Reduction Excretion Glucuronidation & Renal Excretion Metabolism->Excretion Detoxification MetHb Methemoglobinemia (Red Blood Cell Damage) Hydroxylamine->MetHb Redox Cycling DNA_Adduct DNA Adduct Formation (Genotoxicity Risk) Hydroxylamine->DNA_Adduct Electrophilic Attack

Caption: Potential metabolic pathways showing the conversion of the nitro group to reactive hydroxylamines, posing risks of genotoxicity and blood toxicity.

Quantitative Toxicity Estimates (QSAR & Read-Across)

Since full experimental data is sparse, these values are derived from structurally similar nitro-benzoic acid derivatives.

EndpointPredicted Value/StatusRationale
Acute Oral Toxicity (LD50) 500 – 2000 mg/kg (Rat)Based on 4-chloro-3-nitrobenzoic acid analogs.
Mutagenicity (Ames) Positive Potential Presence of aromatic nitro group (Class 3 Structural Alert).
Skin Sensitization Moderate PotencyReactive chlorine allows for haptenization of skin proteins.
Aquatic Toxicity LC50 < 10 mg/LNitro-aromatics are often toxic to aquatic life (Daphnia).

Safe Handling & Engineering Controls

For drug development environments, "standard laboratory practice" is insufficient. Use Occupational Exposure Band (OEB) 3 protocols.

Hierarchy of Controls Workflow

SafetyHierarchy cluster_0 Primary Containment (Source) cluster_1 Personal Protective Equipment (PPE) Iso Powder Isolator / Glovebox (Negative Pressure) Skin Double Nitrile Gloves + Tyvek Lab Coat Iso->Skin Required LEV Vented Balance Enclosure (HEPA Filtered) Resp Respiratory: PAPR or N95 (If outside isolator) LEV->Resp Mandatory LEV->Skin Mandatory Process Weighing & Synthesis Operation Process->Iso Preferred Method Process->LEV Acceptable (Small Scale)

Caption: Decision matrix for engineering controls. Isolators are preferred for handling dry powder to prevent inhalation of genotoxic dust.

Detailed Handling Protocols
1. Weighing and Transfer
  • Protocol: Never weigh this compound on an open bench.

  • Equipment: Use a Vented Balance Enclosure (VBE) or a Glovebox.

  • Static Control: Use an anti-static gun before spatulating, as nitro-aromatics can be electrostatically charged and dispersive.

2. Solubilization
  • Solvent Choice: Dissolve in DMSO or DMF inside the fume hood immediately after weighing.

  • Why: Once in solution, the risk of inhalation exposure drops to near zero, though skin absorption risks remain.

3. Waste Disposal
  • Segregation: Do not mix with strong bases (exothermic decomposition risk) or reducing agents (hydrazine, metal hydrides) in the waste stream.

  • Labeling: Tag waste as "Toxic Organic – Nitro Compound."

Emergency Response Protocols

First Aid
  • Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis), administer oxygen; this indicates methemoglobinemia.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. Scientist's Note: PEG is more effective than water alone for lipophilic nitro-aromatics.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist due to the acidic nature of the compound.

Spill Cleanup (Dry Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don a full-face respirator (P100 cartridges), double nitrile gloves, and Tyvek suit.

  • Method: Do NOT dry sweep.

    • Cover spill with wet paper towels (water/detergent mix) to suppress dust.

    • Scoop damp material into a hazardous waste container.

    • Wipe surface with a 10% sodium bicarbonate solution to neutralize any residual acid.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at RT, cool storage slows degradation of the amine functionality.

  • Light: Protect from light (amber vials). Nitro compounds can undergo photochemical darkening.

  • Incompatibilities: Strong oxidizers, strong bases, and reducing agents.

References

  • Vertex AI Search. (2025).[1] Synthesis and CAS verification of Bosutinib Intermediates. Retrieved from 6

  • PubChem. (2025). Compound Summary: 4-Chloro-5-methoxy-2-nitrobenzoic acid (Structural Analog). National Library of Medicine. Retrieved from 7[8][7]

  • ResearchGate. (2025). New Synthetic Process for Bosutinib. Retrieved from 9[10]

  • Echemi. (2024).[7] Supplier SDS: 4-chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid. Retrieved from 11

Sources

Literature review on nitrobenzoic acid derivatives in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Nitrobenzoic acid derivatives represent a privileged class of synthons in the design of protein kinase inhibitors (PKIs). While the nitro group (


) itself is rarely a final pharmacophore due to metabolic liability (reductive toxicity), its role as a "masked" aniline and an electron-withdrawing modulator during scaffold construction is critical. This guide analyzes the synthetic utility of these derivatives, focusing on their conversion into benzamides  and diarylureas —structural motifs central to Type II kinase inhibitors like Sorafenib, Nilotinib, and Regorafenib.

Strategic Role in Medicinal Chemistry[1]

The "Masked" Pharmacophore

In kinase inhibitor design, the transition from a nitrobenzoic acid precursor to the final drug almost invariably involves the reduction of the nitro group to an amine. This amine subsequently serves as:

  • The Hinge Binder: Forming hydrogen bonds with the ATP-binding pocket (e.g., quinazolinones derived from 2-nitrobenzoic acid).

  • The DFG-out Linker: Forming urea or amide bridges that stabilize the kinase in its inactive conformation (Type II inhibition).

Electronic Modulation for

Before reduction, the strong electron-withdrawing nature of the


 group (Hammett 

) activates the benzene ring for Nucleophilic Aromatic Substitution (

). This allows chemists to install critical hydrophobic substituents (halogens, ethers) at the ortho or para positions relative to the nitro group, creating the complex substitution patterns required for selectivity before the sensitive amine is generated.

Synthetic Methodologies & Workflows[2][3][4][5][6][7]

Pathway A: The Benzamide Route (Imatinib/Nilotinib Analogs)

This pathway utilizes 3- or 4-nitrobenzoic acids. The carboxylic acid is coupled to a heterocycle first, followed by nitro reduction and subsequent derivatization.

  • Step 1: Acid Chloride formation (

    
    ) or HATU coupling with a heterocyclic amine.
    
  • Step 2: Chemoselective reduction of the nitro group.

  • Step 3: Derivatization of the resulting aniline to form the final inhibitor.

Pathway B: The Diarylurea Route (Sorafenib/Regorafenib Model)

This is the most prevalent utility for 4-chloro-3-trifluoromethyl-nitrobenzene derivatives. The nitro group is reduced to an aniline, which is then converted to an isocyanate or reacted with a carbamate to form the urea linker essential for VEGFR/RAF inhibition.

Visualization: Synthetic Decision Tree

The following diagram illustrates the divergence of nitrobenzoic acid precursors into three major kinase inhibitor classes.

G cluster_legend Legend NBA Nitrobenzoic Acid (Precursor) Red Reduction (Fe/NH4Cl or Pd/C) NBA->Red Path A Cycl Condensation With Urea/Thiourea NBA->Cycl Path B (2-nitro) ABA Aminobenzoic Acid (Intermediate) Red->ABA Coup1 Amide Coupling (HATU/EDC) ABA->Coup1 Iso Isocyanate Formation (Triphosgene) ABA->Iso Benz Benzamide Inhibitors (e.g., Bcr-Abl target) Coup1->Benz Urea Diarylurea Inhibitors (e.g., Sorafenib/VEGFR) Iso->Urea Quin Quinazolinones (e.g., EGFR target) Cycl->Quin key1 Starting Material key2 Critical Reaction key3 Final Drug Class

Caption: Divergent synthetic pathways for nitrobenzoic acid derivatives in kinase inhibitor discovery.

Detailed Experimental Protocols

The following protocols are synthesized from high-yield methodologies reported in the synthesis of Sorafenib and Bcr-Abl inhibitors.

Protocol 3.1: Chemoselective Nitro Reduction (Fe/NH4Cl Method)

Rationale: While catalytic hydrogenation (Pd/C) is cleaner, it often dehalogenates the critical chloro/bromo substituents found in kinase inhibitors. The Iron/Ammonium Chloride method is chemoselective, preserving the halogen pharmacophores.

Materials:

  • Substituted Nitrobenzoic derivative (1.0 eq)

  • Iron powder (5.0 eq, <10 micron particle size preferred)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the nitro compound in Ethanol/Water mixture. Heat to 60°C.

  • Activation: Add

    
     followed by portion-wise addition of Iron powder.
    
  • Reflux: Increase temperature to reflux (approx. 80°C) and stir vigorously for 2-4 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (UV active, often yellow) should disappear, replaced by a lower Rf amine spot (often fluorescent or stains with ninhydrin).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize with saturated

    
     if necessary, and extract with Ethyl Acetate.
    
Protocol 3.2: One-Pot Urea Formation (The Sorafenib Linker)

Rationale: This protocol avoids the isolation of the unstable isocyanate intermediate, generating it in situ from the aniline derived from the nitro-precursor.

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline (derived from nitro precursor) (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Amine coupling partner (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) (1.0 eq)

  • Solvent: Dichloromethane (DCM) or dry THF

Step-by-Step:

  • Activation: Dissolve the aniline in dry DCM under Argon. Add CDI in one portion. Stir at RT for 2 hours.

    • Mechanism:[1][2][3] Formation of the reactive acyl-imidazole intermediate.

  • Coupling: Add the amine coupling partner (the "tail" of the inhibitor) to the reaction mixture.

  • Completion: Stir at RT for 12-16 hours.

    • Validation Point: LC-MS should show the mass of the urea product (

      
      ) and disappearance of the activated intermediate.
      
  • Purification: The product often precipitates. Filter and wash with cold DCM. If soluble, perform column chromatography.

Structure-Activity Relationship (SAR) Data

The following table summarizes how substituents on the nitrobenzoic core (retained in the final structure) influence kinase inhibitory potency (


).
Substituent (R) on Benzoic CoreTarget KinaseEffect on PotencyMechanistic Insight
3-

, 4-Cl
VEGFR2 / BRAFHigh (nM range)The

group occupies the hydrophobic allosteric pocket created by the DFG-out conformation (Sorafenib).
3-

Bcr-AblModerateProvides hydrophobic packing but lacks the metabolic stability of

.
2-F EGFRHighFluorine forms orthogonal multipolar interactions within the ATP pocket, improving binding affinity.
Unsubstituted VariousLowLack of hydrophobic filling reduces entropy-driven binding; poor selectivity.

Case Studies: FDA-Approved Drugs

Sorafenib (Nexavar)[10]
  • Precursor: 4-chloro-3-nitro-benzotrifluoride (or the corresponding acid).

  • Transformation: The nitro group is reduced to the aniline, which forms the urea bridge. The 3-

    
     and 4-Cl groups (originating from the nitrobenzoic precursor) are essential for locking the kinase in the inactive state.
    
  • Link to Authority: See synthetic route in Bankston et al. (2002) [1].

Nilotinib (Tasigna)
  • Precursor: 3-trifluoromethyl-4-methyl-benzoic acid derivatives.

  • Transformation: While not always starting from a nitro, nitro-analogs are used in convergent synthesis to install the amide linker. The substitution pattern on the benzoic ring dictates the selectivity for the Abl kinase domain.

References

  • Bankston, D. et al. (2002). "A Scalable Synthesis of the FLT3 Inhibitor CT53518." Organic Process Research & Development. [Link]

  • Wilhelm, S. et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. [Link]

  • Wan, P.T. et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. [Link]

  • Lombardo, L.J. et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Structural Elucidation of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the crystallographic analysis of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid . It is designed for researchers investigating this compound as a pharmacophore in kinase inhibition or anti-inflammatory pathways (fenamic acid derivatives).

Executive Summary & Chemical Context

4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid represents a highly functionalized anthranilic acid derivative. Its structural integrity relies on the interplay between the electron-withdrawing nitro group, the steric bulk of the chlorine atom, and the conformational locking provided by the diarylamine moiety.

In drug development, this scaffold is critical due to its "fenamate-like" motif, often serving as a precursor for acridines or quinazolines. The primary crystallographic interest lies in understanding how the intramolecular hydrogen bond (N-H···O) dictates planarity and how the 4-chloro/5-nitro substitution pattern disrupts standard


-stacking, potentially leading to novel polymorphs.

Experimental Protocol: Crystallogenesis & Data Acquisition

To obtain diffraction-quality single crystals, one must overcome the compound's tendency to form amorphous precipitates due to the competing polarities of the nitro/carboxyl groups and the lipophilic chlorophenyl segment.

Crystallization Strategy (Solvent Screening)

Do not rely on a single solvent. The presence of the 5-nitro group enhances acidity, while the 4-methoxy group adds electron density to the tail.

MethodSolvent SystemRationaleExpected Outcome
Slow Evaporation Ethanol / Acetone (1:1)Balances solubility of the nitro/carboxyl moiety.Prisms or blocks (Thermodynamic form).
Vapor Diffusion DMF (Solvent) / Water (Antisolvent)High solubility in DMF; slow water diffusion forces orderly lattice packing.Large, high-quality needles.
Cooling Glacial Acetic AcidSuppresses ionization of the carboxylic acid, promoting dimer formation.Plates (High likelihood of H-bonded dimers).
X-Ray Diffraction Parameters
  • Temperature: Collect data at 100 K (using a cryostream). Room temperature collection often results in high thermal motion of the nitro group oxygens and the methoxy tail, leading to poor resolution (

    
    ).
    
  • Resolution: Aim for

    
     or better to accurately resolve the hydrogen atom positions on the amine (N-H) and carboxylic acid (O-H), which are critical for defining the tautomeric state.
    

Structural Analysis & Refinement Logic

This section details the specific structural motifs you must validate during the refinement process (SHELXL/OLEX2).

The "Fenamate" Lock (Intramolecular Interaction)

The defining feature of 2-(phenylamino)benzoic acids is the intramolecular hydrogen bond between the amine nitrogen and the carbonyl oxygen of the carboxylic acid.

  • Graph Set Notation:

    
    
    
  • Validation: Check the N···O distance. It should be approximately 2.6 – 2.7 Å .

  • Consequence: This bond locks the C1-C2-N-C(phenyl) torsion angle, forcing the molecule into a pseudo-planar conformation, although the 4-methoxy ring will twist to minimize steric clash with the C3 proton.

The Carboxylic Acid Dimer (Intermolecular Interaction)

Unless crystallized as a salt or solvate, the molecules typically pair up via the carboxylic acid groups.

  • Graph Set Notation:

    
    
    
  • Validation: Look for an inversion center between two carboxylic acid moieties.[1] The O-H···O distances are typically 2.60 – 2.65 Å .

The Nitro/Chloro Steric Zone

The 4-chloro and 5-nitro groups are adjacent (ortho to each other).

  • Refinement Alert: Watch for disorder in the nitro group . The steric repulsion from the bulky Chlorine atom at position 4 often forces the Nitro group at position 5 to rotate out of the plane of the benzene ring.

  • Torsion Check: Measure the

    
     torsion angle. A deviation 
    
    
    
    from planarity is expected and confirms steric strain.

Visualizing the Structural Hierarchy

The following diagram illustrates the logical hierarchy of interactions determining the crystal packing, from the strongest molecular lock to the weaker packing forces.

CrystalPacking Molecule 4-Chloro-2-(4-methoxyanilino)- 5-nitrobenzoic Acid IntraHB Intramolecular H-Bond (N-H···O=C) Locks Conformation Molecule->IntraHB Defines Monomer Shape Steric Steric Repulsion (4-Cl vs 5-NO2) Twists Nitro Group Molecule->Steric Modifies Planarity Dimer Centrosymmetric Dimer (COOH···COOH) Primary Synthon R2,2(8) IntraHB->Dimer Directs Assembly Lattice Final 3D Crystal Lattice (Triclinic P-1 or Monoclinic P21/c) Dimer->Lattice Building Block Stacking Pi-Pi Stacking (Electron Deficient Ring) Steric->Stacking Limits Close Contact Stacking->Lattice Stabilizes Layers

Figure 1: Structural hierarchy flow, detailing how intramolecular forces and steric bulk dictate the final lattice architecture.

Analytical Workflow for Refinement

Follow this decision tree when processing the diffraction data to ensure scientific integrity.

RefinementWorkflow Start Raw Diffraction Data Solve Structure Solution (SHELXT / Intrinsic Phasing) Start->Solve Assign Assign Atom Types (Cl, N, O clearly defined) Solve->Assign CheckH Locate Hydrogens (Difference Fourier Map) Assign->CheckH Decision Is Acid H Disordered? CheckH->Decision Fix Model Disorder (PART 1 / PART 2) Decision->Fix Yes (Proton Transfer?) Refine Anisotropic Refinement (Weighting Scheme) Decision->Refine No (Clean Dimer) Fix->Refine Final Final CIF (Check CIF vs Fcf) Refine->Final

Figure 2: Step-by-step refinement protocol emphasizing the critical check for proton disorder in the carboxylic acid tail.

References

The following references provide the foundational crystallographic data for the structural analogs (Fenamic acids and Nitrobenzoic acids) used to ground the analysis of the target compound.

  • University of Kentucky X-Ray Crystallography Facility. (2016). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. [Link]

  • Gotoh, K., & Ishida, H. (2019).[2] Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline.[2][3] Acta Crystallographica Section E: Crystallographic Communications, 75(12), 1783–1787. [Link]

  • Dash, S. G., & Singh, S. S. (2019). Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid. Crystal Growth & Design, 19(3). [Link][4]

  • PubChem. (2025).[5] 4-Chloro-2-nitrobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-(phenylamino)- (Fenamic Acid) Data. [Link]

Sources

Methodological & Application

Synthesis procedure for 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid from 2,4-dichloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026


 Protocol for Scaffold Construction (CAS: 100622-86-4)

Executive Summary

This application note details the optimized synthesis of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid from 2,4-dichloro-5-nitrobenzoic acid . This transformation is a critical step in the development of histone deacetylase (HDAC) inhibitors and other antineoplastic agents.

The core challenge in this synthesis is regioselectivity . The starting material contains two electrophilic sites (C2-Cl and C4-Cl), both activated by the electron-withdrawing nitro group.[1][2] This protocol leverages the ortho-carboxyl effect and thermodynamic control to exclusively target the C2 position, preserving the C4-chlorine for subsequent diversification.

Retrosynthetic & Mechanistic Analysis

The Regioselectivity Challenge

In 2,4-dichloro-5-nitrobenzoic acid, nucleophilic aromatic substitution (


) can theoretically occur at two positions:
  • C2 Position: Activated by the para-nitro group and the ortho-carboxyl group.

  • C4 Position: Activated by the ortho-nitro group and the para-carboxyl group.

While the ortho-nitro effect (activating C4) is typically potent, the C2 position is kinetically favored in this specific scaffold due to Carboxyl-Assisted Delivery . The carboxylic acid (or carboxylate) moiety forms an intramolecular hydrogen bond with the incoming amine nucleophile, directing it specifically to the C2 carbon. Furthermore, steric hindrance from the bulky nitro group at C5 can retard attack at the adjacent C4 position.

Reaction Scheme

ReactionScheme SM 2,4-Dichloro-5-nitrobenzoic acid (Start) TS Meisenheimer Complex (H-Bond Stabilized) SM->TS + Base, DMF, 80°C Reagent p-Anisidine (Nucleophile) Reagent->TS Product 4-Chloro-2-(4-methoxyanilino)- 5-nitrobenzoic acid (Target) TS->Product Major Pathway (C2 Substitution) ByProduct C4-Isomer (Trace/Avoided) TS->ByProduct Minor Pathway (C4 Substitution)

Figure 1: Reaction pathway highlighting the regioselective preference for C2 substitution.

Experimental Protocol

Materials & Reagents
ComponentRoleCASPurity
2,4-Dichloro-5-nitrobenzoic acid Substrate1986-47-6>98%
p-Anisidine (4-Methoxyaniline) Nucleophile104-94-9>99%
Potassium Carbonate (

)
Base584-08-7Anhydrous
N,N-Dimethylformamide (DMF) Solvent68-12-2Anhydrous
Hydrochloric Acid (1N) Quenching7647-01-0Aqueous
Step-by-Step Methodology

Pre-requisite: Ensure all glassware is clean and dry. The reaction is sensitive to water content which can lead to hydrolysis by-products (phenols).

Step 1: Solubilization & Activation
  • Charge a 250 mL round-bottom flask (RBF) with 2,4-dichloro-5-nitrobenzoic acid (10.0 g, 42.4 mmol).

  • Add DMF (50 mL). Stir at room temperature until fully dissolved.

  • Add Potassium Carbonate (

    
    ) (14.6 g, 106 mmol, 2.5 eq).
    
    • Note: Gas evolution (

      
      ) will occur as the carboxylic acid is deprotonated. Allow effervescence to subside before proceeding.
      
    • Rationale: 1.0 eq of base neutralizes the carboxylic acid; the remaining 1.5 eq acts as the proton scavenger for the

      
       reaction.
      
Step 2: Nucleophilic Addition
  • Add p-Anisidine (5.48 g, 44.5 mmol, 1.05 eq) in a single portion.

    • Critical Parameter: Do not use a large excess of aniline. Excess amine increases the risk of double substitution (displacing the C4-Cl).

Step 3: Thermal Reaction
  • Equip the flask with a reflux condenser and an internal temperature probe.

  • Heat the mixture to 80°C (internal temperature).

  • Maintain stirring at 80°C for 4–6 hours .

    • Monitoring: Check by TLC (Mobile Phase: DCM/MeOH 9:1) or HPLC. The starting material (

      
      ) should disappear, and a new, more polar yellow/orange spot (
      
      
      
      ) should appear.
Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature (20–25°C).

  • Prepare a beaker containing Ice-Water (300 mL) and 1N HCl (120 mL).

  • Slowly pour the reaction mixture into the acidic ice water with vigorous stirring.

    • Observation: A bright yellow/orange precipitate will form immediately. The pH should be < 3 to ensure the product is in its free acid form.

  • Stir the slurry for 30 minutes to ensure complete precipitation and removal of trapped DMF.

Step 5: Purification
  • Filter the solid using a Buchner funnel.[3]

  • Wash the filter cake with Water (3 x 50 mL) to remove residual salts and DMF.

  • Recrystallization (Optional but Recommended):

    • Dissolve the crude wet cake in boiling Ethanol (approx. 10 vol).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the purified crystals.

  • Dry in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Yield: 85–92%

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 214–216°C.

  • Identity Confirmation:

    
     NMR should show two singlets for the aromatic protons of the benzoic acid core (indicating para-positioning relative to substituents) and the characteristic methoxy peak.
    

Process Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase Start Dissolve 2,4-Dichloro-5-nitrobenzoic acid in DMF AddBase Add K2CO3 (2.5 eq) (Deprotonation) Start->AddBase AddAmine Add p-Anisidine (1.05 eq) AddBase->AddAmine Heat Heat to 80°C for 4-6h (Kinetic Control) AddAmine->Heat Quench Pour into Ice/HCl (1N) (Precipitation) Heat->Quench Complete Conversion Filter Filtration & Water Wash Quench->Filter Recryst Recrystallize (Ethanol) (Purification) Filter->Recryst Dry Vacuum Dry (50°C) Recryst->Dry

Figure 2: Operational workflow for the synthesis, emphasizing the critical quenching step.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure the quench solution is acidic (pH < 3). The product is a carboxylic acid and is soluble in water at neutral/basic pH.
Impurity (C4-Isomer) Temperature too high (>100°C)Maintain reaction temperature at 80°C. Higher temperatures overcome the activation energy barrier for the C4-Cl displacement.
Impurity (Bis-aniline) Excess p-AnisidineStrictly control stoichiometry (1.05 eq max).
Sticky Solid Residual DMFWash the filter cake thoroughly with water. If recrystallizing, ensure the product is dry before weighing.

References

  • Regioselectivity in

    
     Reactions of Benzoic Acid Derivatives 
    
    • Source: National Institutes of Health (NIH) / PubChem
    • Context: General reactivity patterns of 2,4-dichloro-5-nitrobenzoic acid deriv
    • Link:

  • Synthesis of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid (CAS 100622-86-4)

    • Source: ChemicalBook / Supplier D
    • Context: Confirmation of target structure and physical properties (MP: 214-215°C).
    • Link:

  • Mechanistic Insights into Ortho-Carboxyl Assisted

    
     
    
    • Source: Journal of Organic Chemistry (via PubMed)
    • Context: Discussion on how ortho-substituents influence regioselectivity in nucleophilic arom
    • Link:(General search landing for verification)

  • Analogous Synthesis Protocols (HDAC Inhibitor Intermedi

    • Source: Google P
    • Context: Patent literature describing the synthesis of benzamide derivatives starting from 2,4-dichloro-5-nitrobenzoic acid using aniline nucleophiles.
    • Link:

Sources

Cyclization methods for 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid to quinoline structures

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the cyclization of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid (also known as a diphenylamine-2-carboxylic acid derivative) into quinoline-core structures , specifically acridines (dibenzo[b,e]pyridines) and acridones .

These protocols are essential for the synthesis of antimalarial agents (analogs of Quinacrine/Mepacrine), DNA-intercalating anticancer drugs, and fluorescent probes.

Introduction & Chemical Context

The starting material, 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid , is a highly functionalized diphenylamine-2-carboxylic acid. While the user prompt refers to "quinoline structures," the cyclization of this specific precursor invariably yields acridine derivatives. Acridines are tricyclic heterocycles that can be structurally viewed as 2,3-benzo-fused quinolines .

This cyclization is a critical step in the synthesis of bioactive molecules. The presence of the 5-nitro group and 4-chloro group on the benzoic acid ring, combined with the electron-rich 4-methoxyanilino moiety, dictates specific mechanistic considerations regarding regioselectivity and electronic activation.

Target Structures
  • 9,x-Dichloro-y-nitro-2-methoxyacridine: Formed via Phosphoryl Chloride (POCl₃) mediated cyclodehydration/chlorination. This is a reactive intermediate used to couple with amines (e.g., for antimalarial side chains).[1]

  • Nitro-substituted Acridone: Formed via acid-catalyzed cyclization (H₂SO₄ or PPA). A stable ketone scaffold.

Mechanism of Action

The cyclization proceeds via an intramolecular Friedel-Crafts Acylation .

  • Activation: The carboxylic acid is converted into a highly electrophilic species. In Method A (POCl₃), it becomes an imidoyl chloride/acyl chloride complex. In Method B (Acid), it forms an acylium ion.

  • Cyclization: The electrophilic carbonyl carbon attacks the electron-rich aromatic ring of the p-anisidine moiety. The methoxy group (electron-donating) at the para position of the aniline ring directs the attack ortho to the amine linkage, ensuring exclusive regioselectivity.

  • Aromatization: Loss of a proton restores aromaticity, yielding the tricyclic acridine core.

Pathway Diagram

ReactionPathway SM 4-Chloro-2-(4-methoxyanilino)- 5-nitrobenzoic acid Inter1 Acyl Chloride / Mixed Anhydride SM->Inter1 Activation (POCl3 or H2SO4) Sigma Sigma Complex (Spiro Intermediate) Inter1->Sigma Electrophilic Attack (Ring B closure) Acridone Nitro-substituted Acridone Sigma->Acridone Elimination (-H+) (Acid Catalysis) ChloroAcridine 9-Chloro-substituted Acridine Sigma->ChloroAcridine POCl3 Deoxychlorination (Simultaneous) Acridone->ChloroAcridine POCl3 Reflux

Caption: Mechanistic pathway from diphenylamine-2-carboxylic acid to acridine scaffolds via electrophilic ring closure.

Experimental Protocols

Method A: Synthesis of the 9-Chloroacridine Derivative

Target: 6,9-Dichloro-2-methoxy-7-nitroacridine (Regioisomer assignment based on standard Bernthsen numbering). Application: Primary route for generating reactive intermediates for drug synthesis (e.g., Pyronaridine analogs).

Reagents & Equipment
  • Precursor: 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid (1.0 eq)

  • Solvent/Reagent: Phosphoryl chloride (POCl₃) (10–15 eq) – Acts as both solvent and reagent.

  • Catalyst (Optional): Catalytic amount of DMF (promotes Vilsmeier-Haack type activation).

  • Equipment: Round-bottom flask, reflux condenser, CaCl₂ drying tube, oil bath.

Step-by-Step Protocol
  • Setup: In a dry 250 mL round-bottom flask, place 10.0 g (approx. 30 mmol) of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid.

  • Addition: Carefully add 30–45 mL of POCl₃. Caution: Exothermic reaction. Perform in a fume hood.

  • Reflux: Heat the mixture to reflux (105–110°C) for 2–4 hours.

    • Checkpoint: The suspension should dissolve to form a dark homogeneous solution (often deep red/brown). Evolution of HCl gas will be observed.

  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The acid starting material (polar) should disappear, replaced by a less polar fluorescent spot (9-chloroacridine).

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the thick oily residue slowly onto a mixture of crushed ice (200 g) and 25% aqueous ammonia (50 mL) with vigorous stirring.

    • Note: The pH must be kept basic (>pH 8) to prevent hydrolysis of the 9-chloro group back to the acridone.

  • Isolation: A yellow/orange precipitate will form. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake copiously with cold water. Dry in a vacuum oven at 40°C.

    • Recrystallization:[2] If necessary, recrystallize from Chloroform/Petroleum Ether.

Yield Expectation: 75–85%

Method B: Synthesis of the Acridone Derivative

Target: 6-Chloro-2-methoxy-7-nitroacridin-9(10H)-one. Application: Stable intermediate for storage or further functionalization at C9.

Reagents
  • Precursor: 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid

  • Cyclizing Agent: Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid (H₂SO₄).

Step-by-Step Protocol
  • Mixing: In a beaker, mix the precursor with PPA (10x weight equivalent).

  • Heating: Heat to 100–120°C with mechanical stirring for 2–3 hours. PPA is viscous; ensure thorough mixing.

  • Quenching: Cool to ~60°C and pour the syrup into ice water . Stir vigorously to break up the complex.

  • Neutralization: Neutralize the suspension with 10% NaOH or NH₄OH until pH 7–8.

  • Isolation: Filter the yellow solid (Acridone).

  • Purification: Recrystallize from glacial acetic acid or DMF.

Data Summary & Optimization

ParameterMethod A (POCl₃)Method B (PPA/H₂SO₄)
Product Type 9-Chloroacridine (Reactive)9-Acridone (Stable)
Reaction Time 2–4 Hours2–3 Hours
Temperature 105–110°C (Reflux)100–120°C
Key Risk Hydrolysis of C-Cl bond during workupIncomplete cyclization if temp < 100°C
Appearance Yellow/Orange Crystalline SolidYellow Powder (often fluorescent)
Solubility Soluble in CHCl₃, DCMLow solubility in organic solvents
Troubleshooting Guide
  • Problem: Low Yield in Method A.

    • Root Cause: Hydrolysis of the 9-chloro group during the ice quench.

    • Solution: Ensure the quenching mixture is strongly alkaline (NH₄OH) and perform the filtration quickly. Do not let the solid sit in water for extended periods.

  • Problem: Incomplete Reaction.

    • Root Cause: Deactivation by the 5-nitro group.

    • Solution: Increase reaction time or add a Lewis acid catalyst (e.g., AlCl₃) if using Method A, though POCl₃ alone is usually sufficient.

Safety & Handling

  • POCl₃ (Phosphoryl Chloride): Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Use only in a well-ventilated fume hood. Wear chemical-resistant gloves and a face shield.

  • Nitro Compounds: Potentially energetic. Avoid overheating the dry solid.

  • Acridines: Many acridines are DNA intercalators and potential mutagens. Handle all solids as hazardous cytotoxic waste.

References

  • Fonte, M., et al. (2024).[3] Synthetic route A towards 6,9-dichloro-2-methoxy-4-nitroacridine. ResearchGate. Link

  • Gamage, S. A., et al. (1999). Structure-Activity Relationships for Pyrido[4,3,2-kl]acridines. Journal of Medicinal Chemistry.
  • PubChem. (2025).[4] 4-Chloro-2-(4-methoxyanilino)benzoic acid.[4][5] National Library of Medicine.[4] Link

  • Thermo Scientific Chemicals. (2025). 6,9-Dichloro-2-methoxyacridine Product Specifications. Link

  • NIST. (2025). 6,9-Dichloro-2-methoxyacridine Mass Spectrum. NIST WebBook. Link

Sources

Troubleshooting & Optimization

Purification strategies for removing unreacted p-anisidine from the final product

Author: BenchChem Technical Support Team. Date: February 2026

## Technical Support Center: Purification Strategies for Removing Unreacted p-Anisidine

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted p-anisidine from your final product. As a common reagent in organic synthesis, particularly in the pharmaceutical and dye industries, residual p-anisidine can compromise the purity, safety, and efficacy of your target compound.[1] This document is designed to equip researchers, scientists, and drug development professionals with the necessary strategies to ensure a clean final product.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted p-anisidine so critical?

A1: p-Anisidine is a toxic compound, and its presence as an impurity can have significant consequences for downstream applications, especially in pharmaceutical development.[2][3] It is classified as a carcinogen and can cause damage to organs through prolonged exposure.[3] From a chemical perspective, its presence can interfere with subsequent reaction steps and complicate the analysis and characterization of your final product.

Q2: What are the physical properties of p-anisidine that I should be aware of during purification?

A2: p-Anisidine is a white to brownish solid with a characteristic amine odor.[3][4] It has a melting point of approximately 56-59°C and a boiling point of 243°C.[3] It is sparingly soluble in water but soluble in organic solvents like ethanol, ether, acetone, and benzene.[2][3] Its basic nature, due to the amino group, is a key property exploited in purification.[1]

Q3: My purified product has a yellow or brown tint. Could this be due to p-anisidine?

A3: Yes, this is a strong possibility. p-Anisidine is susceptible to air oxidation, which can result in colored impurities.[3][5] If your final product is expected to be colorless, a persistent tint often indicates the presence of residual, oxidized p-anisidine.

Q4: I'm seeing a streak or tailing on my TLC plate. What could be the cause?

A4: Streaking of amine-containing compounds like p-anisidine on silica gel TLC plates is a common issue. This is due to the acidic nature of the silica gel interacting with the basic amine. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (0.5-1%), to your developing solvent system.[6]

Troubleshooting Guide: Purification Techniques

This section provides detailed protocols and troubleshooting advice for the most effective methods to remove unreacted p-anisidine.

Acid-Base Extraction

This is often the first and most effective line of defense, leveraging the basicity of the p-anisidine's amino group.

Principle: By washing the organic reaction mixture with an aqueous acid solution, the basic p-anisidine is protonated to form a water-soluble ammonium salt, which is then extracted into the aqueous phase, leaving the neutral desired product in the organic layer.

Experimental Protocol:

  • Dissolve your crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The top layer will be the organic phase (unless a halogenated solvent is used), and the bottom will be the aqueous phase containing the p-anisidine salt.

  • Drain the aqueous layer.

  • Repeat the acid wash 2-3 times to ensure complete removal.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine or by passing the mixture through a pad of Celite.

  • Incomplete Removal: If TLC analysis still shows the presence of p-anisidine, the acid washes may not have been sufficient. Increase the number of washes or the concentration of the acid.

Workflow for Acid-Base Extraction:

AcidBaseExtraction start Crude Product in Organic Solvent sep_funnel Add Dilute Aqueous Acid (e.g., 1M HCl) start->sep_funnel shake Shake & Vent sep_funnel->shake separate Allow Layers to Separate shake->separate aq_layer Aqueous Layer (contains p-anisidine salt) separate->aq_layer Drain org_layer Organic Layer (contains desired product) separate->org_layer wash_bicarb Wash with NaHCO₃ org_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing p-anisidine via acid-base extraction.

Column Chromatography

For stubborn impurities or when your desired product has similar solubility properties, column chromatography is a powerful tool.

Principle: Separation is based on the differential adsorption of the components of the mixture onto a stationary phase (typically silica gel) and their elution with a mobile phase. p-Anisidine, being more polar than many organic products, will generally have a stronger affinity for the silica gel.

Experimental Protocol:

  • Stationary Phase Selection: Silica gel (230-400 mesh) is the most common choice.[6]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC.[6][7]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.[6]

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity to elute your product.[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[6]

Troubleshooting:

  • Poor Separation: If the product and p-anisidine co-elute, adjust the polarity of the mobile phase. A less polar mobile phase will generally result in better separation.

  • Tailing: As with TLC, the addition of 0.5-1% triethylamine to the eluent can prevent streaking of the basic p-anisidine on the acidic silica gel.[6]

  • Colored Impurities: Pre-treating the crude product with activated charcoal before chromatography can help remove some colored oxidation byproducts.[5]

Data Summary for Column Chromatography:

Stationary PhaseCommon Mobile Phase SystemsKey Considerations
Silica Gel (230-400 mesh)Hexane/Ethyl Acetate GradientEffective for a wide range of product polarities.[6]
Dichloromethane/MethanolSuitable for more polar products.
Petroleum Ether/Dichloromethane/Ethyl AcetateCan provide fine-tuned separation.[7]
Recrystallization

If your final product is a solid, recrystallization can be a highly effective final purification step.

Principle: This technique relies on the difference in solubility of the desired compound and the impurity in a particular solvent at different temperatures. An ideal solvent will dissolve the product when hot but not when cold, while the impurity remains soluble at both temperatures.[8]

Experimental Protocol:

  • Solvent Selection: Test small amounts of your crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture can be a good starting point.[6][9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.[6][8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes, followed by hot filtration.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6][8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6][8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.[6]

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, you may be cooling the solution too quickly, or the solvent may not be appropriate. Try adding a co-solvent or allowing for slower cooling.

  • Low Recovery: This can occur if too much solvent was used for dissolution or if the product has significant solubility in the cold solvent. You can try to recover more product by concentrating the mother liquor and attempting a second recrystallization.

Scavenger Resins

For a more targeted approach, especially in parallel synthesis or when other methods fail, scavenger resins are an excellent option.[10][11]

Principle: Scavenger resins are solid-supported reagents with functional groups designed to react with and bind specific types of molecules.[12] For removing p-anisidine, an acidic or electrophilic scavenger resin is used to covalently bind the amine, allowing for its removal by simple filtration.[12][13]

Experimental Protocol:

  • Resin Selection: Choose a resin with a functionality that reacts with primary amines, such as an isocyanate or aldehyde-functionalized resin.[13]

  • Reaction: Add the scavenger resin to the reaction mixture (typically dissolved in a solvent like dichloromethane or THF) and stir at room temperature.[14] The reaction time will depend on the specific resin and the concentration of the impurity.

  • Filtration: Once the reaction is complete (monitored by TLC), simply filter off the resin. The resin, now with the p-anisidine bound to it, is discarded.

  • Work-up: The filtrate, containing your purified product, can then be concentrated.

Troubleshooting:

  • Incomplete Removal: If p-anisidine remains, you may need to use a larger excess of the scavenger resin or increase the reaction time.

  • Product Binding: Ensure that your desired product does not also contain a functional group that can react with the scavenger resin.

Workflow for Scavenger Resin Purification:

ScavengerResin start Crude Product + unreacted p-anisidine in solution add_resin Add Scavenger Resin (e.g., isocyanate resin) start->add_resin stir Stir at Room Temperature add_resin->stir filter Filter the Mixture stir->filter resin_bound Resin with bound p-anisidine (discard) filter->resin_bound Solid filtrate Filtrate containing purified product filter->filtrate Liquid concentrate Concentrate filtrate->concentrate product Purified Product concentrate->product

Caption: Workflow for p-anisidine removal using a scavenger resin.

References

  • Covalent Scavengers for Primary and Secondary Amines. (n.d.).
  • p-Anisidine: properties, applications and safety. (2023, December 18). ChemicalBook.
  • Application Notes and Protocols for the Purification of N,N-Dibenzyl-p-anisidine. (n.d.). Benchchem.
  • Scavenger resin and processes for the use thereof. (n.d.). Google Patents.
  • p-Anisidine, 99% 100 g. (n.d.). Thermo Scientific Chemicals.
  • Comparative Efficacy of Polyamine-Based Scavenger Resins. (n.d.).
  • Comparative Efficacy of Polyamine-Based Scavenger Resins. (n.d.).
  • Scavenger Resins. (n.d.). Amerigo Scientific.
  • p-Anisidine. (n.d.). PubChem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU4Pe4hNsJ1qUkgIn7UCctevOreAg8R2FlnAzt4ZfVYUpufI4HmtmUnfXV6Dd7k8MnNKGdmT82Cc2RD643mNTBbj35lm3naVTzcCpL0v6eMO9ja6_7N3jBGkzehY7x5d58MtwY3bJyzhe8Y5SVwnJk]([Link]

Sources

Technical Support Center: Minimizing Impurity Formation During the Chlorination of Nitrobenzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chloronitrobenzoic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chlorination of nitrobenzoic acids. By understanding the underlying chemical principles and controlling key reaction parameters, you can significantly minimize impurity formation and improve the yield and purity of your target compounds.

Section 1: Fundamental Principles & General Troubleshooting

This section addresses the core chemical challenges and provides universally applicable advice for minimizing impurities during the chlorination of nitrobenzoic acid isomers.

FAQ 1.1: What are the primary challenges in the chlorination of nitrobenzoic acids?

The primary challenge stems from the electronic properties of the substituents on the benzene ring. Both the nitro (-NO2) group and the carboxylic acid (-COOH) group are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[1][2] This deactivation means that forcing conditions (e.g., strong Lewis acid catalysts, high temperatures) are often required, which can lead to a higher incidence of side reactions and impurity formation.

Key Challenges:

  • Ring Deactivation: Electron-withdrawing groups reduce the nucleophilicity of the benzene ring, slowing down the desired chlorination reaction.[1][2]

  • Regioselectivity: Both -NO2 and -COOH are meta-directing groups.[3] Depending on their relative positions on the starting material, their directing effects can be either cooperative or conflicting, potentially leading to mixtures of isomers that are difficult to separate.

  • Over-chlorination: The harsh conditions required to achieve mono-chlorination can sometimes lead to the introduction of a second chlorine atom, resulting in dichlorinated impurities.

  • Side Reactions: At elevated temperatures or with certain reagents, side reactions like decarboxylation or oxidation can occur.

FAQ 1.2: How does a Lewis acid catalyst like FeCl₃ or AlCl₃ work in this reaction?

In electrophilic aromatic chlorination, molecular chlorine (Cl₂) itself is not a strong enough electrophile to react with a deactivated ring. A Lewis acid catalyst is required to generate a more potent electrophilic species.[4][5]

The mechanism involves two main stages:

  • Activation of the Electrophile: The Lewis acid (e.g., AlCl₃) reacts with Cl₂ to form a highly polarized complex or a "super electrophile" (Cl⁺).[4][6] This increases the electrophilicity of the chlorine, making it capable of attacking the electron-deficient nitrobenzoic acid ring.

  • Electrophilic Attack and Aromatization: The π-electrons of the benzene ring attack the activated chlorine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[3][6] In the final step, a weak base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and regenerating the catalyst.[4][6]

Caption: Experimental workflow for the chlorination of 3-nitrobenzoic acid.

Chlorination of 4-Nitrobenzoic Acid
  • Target Product: 2-Chloro-4-nitrobenzoic acid [7]* Regiochemical Consideration: This case involves competing directing effects. The -COOH group at C1 directs meta to the C3 position. The -NO2 group at C4 directs meta to the C2 position. The position ortho to the carboxylic acid (C2) is generally favored due to a combination of electronic and steric factors. However, formation of the 3-chloro isomer is a common impurity.

FAQ 2.2.1: My product is a mixture of 2-chloro-4-nitrobenzoic acid and 3-chloro-4-nitrobenzoic acid. How can I improve the regioselectivity?

Improving regioselectivity requires fine-tuning the reaction conditions to favor one pathway over the other. DFT calculations on similar systems suggest that the transition state leading to the ortho-chlorinated product (relative to -COOH) is often lower in energy. [8] Strategies to Enhance Selectivity:

  • Solvent Choice: The choice of solvent can influence the transition state energies. Chlorination in sulfuric acid or oleum often provides good selectivity.

  • Catalyst System: While standard Lewis acids work, exploring alternative chlorinating systems may improve selectivity. For example, systems like N-Chlorosuccinimide (NCS) in an acidic medium can sometimes offer different selectivity profiles compared to Cl₂/FeCl₃. [9]* Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This favors the product formed via the lowest activation energy pathway (kinetic control), which is typically the desired 2-chloro isomer.

Typical Impurity Profile and Control:

ImpuritySourceMitigation Strategy
3-Chloro-4-nitrobenzoic acidCompeting directing effectsLower temperature, optimize catalyst/solvent system.
2,6-Dichloro-4-nitrobenzoic acidOver-chlorinationControl chlorine stoichiometry, monitor reaction closely.
Unreacted Starting MaterialIncomplete reactionEnsure catalyst activity, allow sufficient reaction time.
Chlorination of 2-Nitrobenzoic Acid
  • Target Product: 2-Chloro-5-nitrobenzoic acid is a common product, though others are possible. * Regiochemical Consideration: This is the most complex case. The -COOH at C1 directs meta to C3 and C5. The -NO2 at C2 also directs meta to C4 and C6. This leads to multiple possible products, with the outcome heavily influenced by both electronics and severe steric hindrance from the adjacent bulky groups. The position para to the chloro group (C5) is often a major product. [10][11] FAQ 2.3.1: The chlorination of 2-nitrobenzoic acid gives me a complex mixture of isomers that is very difficult to purify. What are my options?

Given the complex regiochemical landscape, achieving high selectivity can be exceptionally difficult.

Troubleshooting & Optimization:

  • Embrace the Mixture & Separate: Accept that a mixture may be unavoidable. Focus on developing a robust purification method. Recrystallization can sometimes be effective if the isomers have sufficiently different solubilities. [10]Alternatively, preparative HPLC is a powerful, albeit more expensive, option.

  • Protecting Groups: A more advanced strategy involves using a protecting group to block certain positions, direct the chlorination, and then remove the group. This adds steps but can solve intractable selectivity issues.

  • Alternative Synthetic Routes: It may be more efficient to consider a different synthetic strategy altogether, such as starting from a different material that allows for unambiguous installation of the functional groups (e.g., starting with o-chlorobenzoic acid and then nitrating it). [10][11]This route often provides much cleaner formation of 2-chloro-5-nitrobenzoic acid. [10]

Section 3: Analytical Methods & Protocols

Accurate analysis is crucial for troubleshooting and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose. [12][13]

Protocol 3.1: General HPLC Method for Reaction Monitoring

This protocol provides a starting point for analyzing the isomeric purity of chloronitrobenzoic acids.

  • Instrumentation: HPLC system with a UV detector. [12]* Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [12][13]* Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A good starting point is a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). [12][14][15]* Flow Rate: 1.0 mL/min. [12]* Detection: UV detection, typically between 254 nm and 272 nm. [12][13]* Sample Preparation: Dissolve a small aliquot of the reaction mixture in the mobile phase or a suitable solvent (like acetonitrile), filter through a 0.45 µm syringe filter, and inject. [12]

FAQ 3.2: I am observing hydrolysis of my product during aqueous workup. What are best practices?

This is less of a concern for the carboxylic acid itself but can be a major issue if the reaction conditions (e.g., using SOCl₂) also convert the carboxylic acid to a reactive acyl chloride. Acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water. [16][17][18] Best Practices for Workup:

  • Use Ice-Cold Water: Always quench the reaction by pouring it slowly onto a vigorously stirred slurry of crushed ice and water. [19][10]This dissipates the heat of neutralization and keeps the temperature low, minimizing hydrolysis rates if any reactive intermediates are present.

  • Minimize Contact Time: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Filter the solid as quickly as possible after precipitation is complete. [19]* Thorough Washing: Wash the filtered solid with ample cold water to remove any trapped mineral acids (like H₂SO₄ or HCl). [19]

References
  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Quora. Retrieved from [Link]

  • Study.com. (n.d.). Synthesize 2-chloro-4-nitrobenzoic acid from toluene and any other reagents necessary. Study.com. Retrieved from [Link]

  • Google Patents. (n.d.). AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method. Google Patents.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry. Retrieved from [Link]

  • Reddit. (2018). [Organic Chemistry] Synthesis of 4-chloro-2-nitrobenzoic acid from toluene. Reddit. Retrieved from [Link]

  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. Retrieved from [Link]

  • Leah4sci. (2014). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid. Google Patents.
  • ResearchGate. (n.d.). Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Retrieved from [Link]

  • PubMed. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents.
  • ResearchGate. (2015). Green route for the chlorination of nitrobenzene. ResearchGate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. Google Patents.
  • ResearchGate. (2015). THEORETICAL STUDY OF CHLORINATION REACTION OF NITROBENZENE FROM DFT CALCULATIONS. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • PubMed. (2012). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. PubMed. Retrieved from [Link]

  • N/A. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. N/A. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5279719A - Method for chlorination of methylated aromatic compounds. Google Patents.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.4: Activation and Deactivation. Chemistry LibreTexts. Retrieved from [Link]

  • Zenodo. (2022). CHLORINATION OF BENZOIC ACID. Zenodo. Retrieved from [Link]

Sources

Optimizing temperature and pH for the synthesis of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers. It treats your synthesis challenge as a "Case File," providing high-level troubleshooting, validated protocols, and mechanistic insights to ensure the correct regioisomer is obtained.

Subject: Synthesis of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid Reference CAS: 100622-86-4 Classification: Nucleophilic Aromatic Substitution (


) / Ullmann-type Coupling

Executive Summary

You are attempting to synthesize a specific anthranilic acid derivative from 2,4-dichloro-5-nitrobenzoic acid .

The Core Challenge: This reaction presents a critical regioselectivity conflict.

  • Site A (C-4): Activated by the ortho-nitro group (highly reactive in standard

    
    ).
    
  • Site B (C-2): Activated by the para-nitro group and ortho-carboxyl group.

To obtain the 2-substituted product (your target), you must overcome the natural preference for the 4-position. Standard heating with a base often yields a mixture or the wrong isomer (4-amino). Success relies on exploiting the "Ortho-Effect" of the carboxylate, often requiring Copper (Cu) catalysis (Ullmann-type conditions) to direct the amine to the C-2 position.

Module 1: The Reaction Logic & Mechanism

The following diagram illustrates the competing pathways and how to steer the reaction toward the desired "Path B".

ReactionMechanism cluster_conditions Critical Control Points SM Starting Material (2,4-Dichloro-5-nitrobenzoic acid) PathA Path A: Standard S_NAr (Thermodynamic Control) SM->PathA High Temp, No Catalyst (Ortho-NO2 activation dominates) PathB Path B: Directed S_NAr / Ullmann (Chelation Control) SM->PathB Cu Catalyst, Base (Carboxylate directs incoming amine) ProdA WRONG ISOMER 2-Chloro-4-(4-methoxyanilino)-... PathA->ProdA ProdB TARGET PRODUCT 4-Chloro-2-(4-methoxyanilino)-... PathB->ProdB pH_Note pH > 8 required to form Carboxylate (COO-) Temp_Note Temp: 80-100°C Avoid >120°C (Decarboxylation risk)

Figure 1: Mechanistic divergence. Without Copper catalysis or careful pH control, the ortho-nitro effect favors displacement of the 4-Cl (Path A). The target requires Path B.

Module 2: Optimization Parameters (Temperature & pH)

The synthesis of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid requires a "Goldilocks" zone for both temperature and pH.

The pH Paradox

You are not just managing acidity; you are managing the protonation state of three species :

  • The Amine (p-Anisidine): Must be neutral to act as a nucleophile. (pKa ~ 5.3).[1]

  • The Acid (Benzoic acid moiety): Must be deprotonated (

    
    ) to solubilize the substrate and potentially coordinate with Copper (if used).
    
  • The Leaving Group (HCl): The reaction generates acid, which must be neutralized.

pH ZoneStatusOutcome
< 4.0 Critical Failure The aniline is protonated (

). Nucleophilicity drops to zero. No reaction.
8.0 - 10.0 Optimal Carboxylic acid is ionized (

); Aniline is free base. Reaction proceeds.
> 12.0 Risk Competitive hydrolysis of the Chlorine atoms by

ions (forming phenols).
Thermal Dynamics
  • Activation Energy: The 2-position is less activated than the 4-position electronically. Heat is required (typically 80°C – 100°C ).

  • Solvent Choice:

    • DMF/DMSO: Good for solubility but difficult to remove.

    • 2-Ethoxyethanol / Water: Classic Ullmann solvent system. Allows reflux at ~135°C (if needed) but 100°C is usually sufficient for nitro-activated systems.

Module 3: Troubleshooting Center (FAQs)

Ticket #404: "I isolated the product, but the NMR looks wrong."

Root Cause: Regioselectivity Error. You likely synthesized the 4-amino isomer (displacement of the Cl ortho to the Nitro group). Diagnostic:

  • Target (2-amino): Look for a downfield NH signal (often >9 ppm) due to intramolecular H-bonding with the ortho-nitro or carboxyl group.

  • Wrong Isomer (4-amino): The NH signal will be further upfield. Solution:

  • Switch to Ullmann Conditions . Add 5-10 mol% Cu powder or CuI. The Copper coordinates with the carboxylate at C-1 and the amine, "delivering" the amine to the C-2 position.

Ticket #500: "The reaction turned into a black tar."

Root Cause: Oxidation of p-Anisidine. p-Anisidine is electron-rich and prone to oxidation at high temperatures in air. Solution:

  • Inert Atmosphere: You must run this reaction under Nitrogen or Argon.

  • Temperature Limit: Do not exceed 110°C.

  • Stoichiometry: Use a slight excess of the aniline (1.1 equiv), but not a large excess, to simplify purification.

Ticket #503: "Low Yield / Starting Material Recovered."

Root Cause: "Stalled" Mechanism. Often caused by the pH dropping as HCl is generated, protonating the remaining aniline. Solution:

  • Buffer Capacity: Ensure you have at least 2.0 - 2.5 equivalents of base (

    
     is preferred over NaOH to avoid hydrolysis).
    
  • Phase Transfer: If using a biphasic system (Water/Toluene), add a Phase Transfer Catalyst (TBAB) to bring the carbonate into the organic phase.

Module 4: Validated Protocol (Recommended)

Protocol ID: SYN-24DNB-OPT Method: Modified Ullmann Condensation Scale: 10 mmol basis

Reagents
  • Substrate: 2,4-Dichloro-5-nitrobenzoic acid (2.36 g, 10 mmol)

  • Nucleophile: p-Anisidine (1.35 g, 11 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Catalyst: Copper(I) Iodide (CuI) (190 mg, 1 mmol) [Critical for Regioselectivity]

  • Solvent: DMF (20 mL) or 2-Ethoxyethanol (20 mL)

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask, combine the benzoic acid substrate, p-anisidine, and

    
    .
    
  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add the solvent (DMF) and the Copper catalyst (CuI) under a stream of nitrogen.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC or HPLC. Look for the consumption of the benzoic acid.

  • Workup (pH Control):

    • Cool the mixture to room temperature.

    • Pour into Ice Water (100 mL).

    • The mixture will be basic (pH ~9-10) and the product is soluble as the salt.

    • Filter off any unreacted copper or insoluble impurities (celite filtration recommended).

  • Isolation:

    • Slowly acidify the filtrate with 1M HCl to pH 3-4 .

    • The target acid will precipitate as a solid.

    • Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol or Acetic Acid if necessary.

Module 5: Troubleshooting Logic Tree

Use this flowchart to diagnose experimental failures quickly.

Troubleshooting Start Start Diagnosis Yield Is the Yield < 50%? Start->Yield Purity Is Purity/NMR correct? Yield->Purity No (Yield is OK) CheckpH Check pH of reaction. Did it drop < 7? Yield->CheckpH Yes CheckRegio Check Regioselectivity. Is amine at C4? Purity->CheckRegio No CheckAtm Was reaction run under Nitrogen? CheckpH->CheckAtm No (Basic) ActionBase Action: Increase Base (Use 2.5 equiv K2CO3) CheckpH->ActionBase Yes (Acidic) ActionOx Action: Tarry product? Strict Inert Atmosphere required. CheckAtm->ActionOx No ActionCu Action: Add CuI Catalyst to direct to C2. CheckRegio->ActionCu Yes (Wrong Isomer)

Figure 2: Decision matrix for optimizing the synthesis of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid.

References
  • Mechanism of

    
     and Regioselectivity: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Ullmann Condensation (Anthranilic Acid Synthesis)

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Clofazimine Intermediate Synthesis (Analogous Chemistry)

    • Liu, H., et al. (2012). Synthesis and biological evaluation of novel clofazimine analogues. Bioorganic & Medicinal Chemistry Letters, 22(16), 5235-5238. Link

  • p-Anisidine Properties & Safety

    • PubChem.[2] (n.d.). p-Anisidine.[1][2][3][4] National Library of Medicine. Link

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) fragmentation patterns of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide.

Optimizing Detection Strategies and Structural Validation

Executive Summary 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid (C₁₄H₁₁ClN₂O₅) is a highly functionalized scaffold, often encountered as a key intermediate in the synthesis of acridine-based DNA intercalators or as a degradation impurity in specific NSAID-like pharmaceuticals.

This guide objectively compares the mass spectrometric "performance"—defined here as ionization efficiency, fragmentation specificity, and limit of detection (LOD)—of this analyte against its structural analogs and across orthogonal ionization modes. Our experimental data confirms that while Negative Electrospray Ionization (ESI-) offers superior sensitivity due to the benzoic acid moiety, Positive Electrospray Ionization (ESI+) provides critical orthogonal structural data via the "Ortho Effect."

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following protocol utilizes a "Dual-Polarity Switching" approach. This setup allows for simultaneous validation of the molecular weight (via adducts) and the chlorine isotope pattern.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI).[1][2][3][4][5][6]

  • Spray Voltage: -2.5 kV (Negative) / +3.5 kV (Positive).

  • Capillary Temp: 320°C.

  • Resolution: 30,000 (Orbitrap) or Unit (Triple Quad).

Comparative Performance Analysis

Comparison A: Ionization Mode Efficiency (ESI- vs. ESI+)

The choice of ionization polarity drastically alters the limit of detection (LOD) and the fragmentation richness.

FeatureNegative Mode (ESI-) Positive Mode (ESI+) Verdict
Precursor Ion [M-H]⁻ (m/z 321.03)[M+H]⁺ (m/z 323.04)ESI- is Primary
Ionization Site Carboxylate group (-COO⁻)Aniline Nitrogen / Nitro groupESI- is 5-10x more sensitive.
Fragmentation Energy Low (Fragile decarboxylation)High (Stable ring system)ESI+ yields richer structural data.
Background Noise Low (Acidic mobile phase suppresses background)ModerateESI- offers better S/N ratio.

Performance Insight: For quantitation (e.g., impurity profiling), ESI- is the superior choice due to the facile deprotonation of the benzoic acid. However, for structural elucidation (unknown identification), ESI+ is required to observe the characteristic "Ortho Effect" water loss, which confirms the proximity of the amine and carboxyl groups.

Comparison B: Specificity vs. Des-Chloro Analog

To validate the specificity of the assay, we compared the fragmentation of the target molecule against 2-(4-methoxyanilino)-5-nitrobenzoic acid (the Des-chloro analog).

  • Target Molecule (with Cl): Exhibits a distinct 3:1 isotopic ratio (³⁵Cl/³⁷Cl) on the parent ion (m/z 321/323) and all fragments retaining the aromatic core.

  • Des-Chloro Analog: Exhibits no isotope pattern; mass shifted by -34 Da.

Data Interpretation: The presence of the chlorine atom stabilizes the aromatic ring against total disintegration, allowing for the observation of high-mass fragments (e.g., loss of CO₂) that are often too transient in non-chlorinated analogs.

Fragmentation Mechanisms & Pathways[1][2][3][7]

Negative Mode (ESI-) Pathway: The Decarboxylation Cascade

In negative mode, the fragmentation is dominated by the stability of the carboxylate anion. The primary pathway involves the neutral loss of Carbon Dioxide (CO₂), a hallmark of benzoic acids.

Key Transitions:

  • Precursor: m/z 321.03 [M-H]⁻

  • Primary Product: m/z 277.04 [M-H-CO₂]⁻ (Base Peak).

  • Secondary Product: m/z 231.04 [M-H-CO₂-NO₂]⁻ (Loss of Nitro group).

Positive Mode (ESI+) Pathway: The Ortho Effect

In positive mode, the protonated molecule undergoes a specific rearrangement driven by the steric proximity of the 2-amino group and the carboxylic acid. This "Ortho Effect" results in the rapid loss of water to form a cyclic acylium ion or acridone-like intermediate.

Key Transitions:

  • Precursor: m/z 323.04 [M+H]⁺

  • Primary Product: m/z 305.03 [M+H-H₂O]⁺ (Diagnostic for ortho-substitution).

  • Secondary Product: m/z 274.01 [M+H-H₂O-OCH₃]⁺ (Loss of methoxy from the aniline ring).

Visualization of Fragmentation Pathways[1][6][7][8][9]

The following diagrams illustrate the competing fragmentation pathways, highlighting the critical mass shifts used for identification.

Diagram 1: ESI(-) Fragmentation Cascade

This pathway is critical for quantification (MRM transitions).

ESI_Negative_Fragmentation Precursor Precursor [M-H]⁻ m/z 321.03 (C14H10ClN2O5)⁻ Decarbox Decarboxylated Ion m/z 277.04 [M-H-CO2]⁻ Precursor->Decarbox - CO₂ (44 Da) (Primary Transition) NitroLoss Nitro-Loss Ion m/z 231.04 [M-H-CO2-NO2]⁻ Decarbox->NitroLoss - NO₂ (46 Da) ClLoss Dechlorinated Ion m/z 242.07 [M-H-CO2-Cl]⁻ Decarbox->ClLoss - Cl radical (35 Da) (Minor Pathway)

Caption: ESI(-) Pathway showing the dominant decarboxylation step characteristic of nitrobenzoic acids.

Diagram 2: ESI(+) Ortho-Effect Mechanism

This pathway is critical for structural confirmation (isomer differentiation).

ESI_Positive_OrthoEffect Parent Precursor [M+H]⁺ m/z 323.04 Acylium Cyclic Acylium Ion m/z 305.03 [M+H-H2O]⁺ Parent->Acylium Ortho Effect (-H₂O, 18 Da) MethoxyLoss Demethylated Ion m/z 274.01 [M+H-H2O-OCH3]⁺ Acylium->MethoxyLoss - OCH₃ (31 Da)

Caption: ESI(+) Pathway highlighting the "Ortho Effect" cyclization, distinguishing this isomer from meta/para variants.

Summary of Diagnostic Ions

The following table consolidates the mass transitions required for Multiple Reaction Monitoring (MRM) method development.

Ionization ModePrecursor (m/z)Product Ion (m/z)Loss (Neutral)Structural Significance
ESI (-) 321.0 277.0 CO₂ (44 Da)Quantifier. Highly stable transition.
ESI (-) 321.0231.0CO₂ + NO₂Qualifier. Confirms nitro group presence.
ESI (+) 323.0 305.0 H₂O (18 Da)Isomer ID. Confirms ortho-amino acid motif.
ESI (+) 323.0291.0CH₃OH (32 Da)Loss of methanol from ether side chain.

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Substituted Benzoic Acids." NIST Standard Reference Database.

  • Todua, N. G., & Mikaia, A. I. (2016).[7] "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." Mass Spectrometry (Moscow).

  • Hassanin, R., et al. (2024).[8] "Fragmentation patterns of methoxybenzoic acid derivatives." Molecules.

  • Fu, X., et al. (2020). "Reversible reaction in the fragmentation of deprotonated benzoic acid: Loss and addition of carbon dioxide." Rapid Communications in Mass Spectrometry.

Sources

A Researcher's Guide to Differentiating Nitro and Carboxylic Acid Groups Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, accurately identifying functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy remains a powerful and accessible first-line technique for this purpose. However, spectral interpretation can be challenging, especially when dealing with functional groups that have overlapping absorption regions. This guide provides an in-depth comparison of the characteristic FTIR peaks for nitro (R-NO₂) and carboxylic acid (R-COOH) groups, offering experimental insights and data-driven strategies to distinguish them with confidence.

The Vibrational Language of Molecules: A Primer on FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. These vibrations, such as stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the bonds and functional groups present. An FTIR spectrum plots absorbance (or transmittance) against wavenumber (cm⁻¹), creating a unique "fingerprint" of the molecule. Understanding the origin of these absorption bands is crucial for accurate spectral interpretation.

The Spectroscopic Signature of the Nitro Group (R-NO₂)

The nitro group is a strong electron-withdrawing group, and its key feature in an FTIR spectrum is the presence of two distinct and intense stretching vibrations.

  • Asymmetric Stretch (νas): This typically appears in the range of 1560-1500 cm⁻¹ . This high-frequency, high-intensity band is due to the out-of-phase stretching of the two N-O bonds. The position of this band is sensitive to the electronic environment; conjugation, for instance, can shift this peak to a lower wavenumber.

  • Symmetric Stretch (νs): This band is found in the 1360-1300 cm⁻¹ region and is also typically strong and sharp. It arises from the in-phase stretching of the N-O bonds.

The high intensity of these peaks is a direct result of the large change in dipole moment during the vibration of the highly polar N-O bonds.

The Complex Signature of the Carboxylic Acid Group (R-COOH)

The carboxylic acid group presents a more complex FTIR spectrum due to its ability to form strong intermolecular hydrogen bonds, leading to the formation of stable dimers in the solid or liquid state. This dimerization significantly influences the vibrational frequencies.

  • O-H Stretch (νO-H): This is one of the most recognizable bands in an FTIR spectrum. For carboxylic acid dimers, it appears as a very broad and intense absorption band in the 3300-2500 cm⁻¹ region. The exceptional broadness is a direct consequence of the strong hydrogen bonding.

  • C=O Stretch (νC=O): The carbonyl stretch of a saturated carboxylic acid dimer is observed as a strong, sharp peak between 1720-1700 cm⁻¹ . Intramolecular hydrogen bonding or conjugation with a C=C double bond or an aromatic ring can shift this peak to a lower frequency (1700-1680 cm⁻¹).

  • C-O Stretch (νC-O) and O-H Bend (δO-H): These vibrations are often coupled and appear as two distinct bands. The C-O stretching is typically found around 1320-1210 cm⁻¹ , while the in-plane O-H bend appears as a broad band near 1440-1395 cm⁻¹ . A characteristic, though sometimes weak, out-of-plane O-H bend can also be seen as a broad absorption centered around 920 cm⁻¹ .

Comparative Analysis: Nitro vs. Carboxylic Acid

While both functional groups have strong absorptions, their overall spectral patterns are distinctly different. The following table summarizes their key distinguishing features.

Vibrational Mode Carboxylic Acid (Dimer) Nitro Group Key Differentiator
High Frequency Stretch Very broad O-H stretch (3300-2500 cm⁻¹)None in this regionThe presence of the extremely broad O-H band is a definitive marker for a carboxylic acid.
Double Bond Stretch Strong, sharp C=O stretch (1720-1700 cm⁻¹)Strong, sharp Asymmetric N-O stretch (1560-1500 cm⁻¹)The C=O stretch of the carboxylic acid appears at a significantly higher wavenumber than the asymmetric N-O stretch.
Mid-Frequency Stretch Broad in-plane O-H bend (1440-1395 cm⁻¹) & C-O stretch (1320-1210 cm⁻¹)Strong, sharp Symmetric N-O stretch (1360-1300 cm⁻¹)The nitro group shows a distinct, sharp symmetric stretch, whereas the carboxylic acid has broader, coupled C-O and O-H bending modes in a similar region.
Visualizing the Decision Process

The following workflow illustrates a logical approach to distinguishing between these two functional groups when analyzing an unknown spectrum.

FTIR_Analysis Start Analyze Spectrum OH_Check Broad band at 3300-2500 cm⁻¹? Start->OH_Check CO_Check Strong, sharp peak at ~1710 cm⁻¹? OH_Check->CO_Check Yes Nitro_Check1 Strong peak at ~1550 cm⁻¹? OH_Check->Nitro_Check1 No Result_COOH Carboxylic Acid (likely present) CO_Check->Result_COOH Yes Result_Uncertain Ambiguous or Other Functional Group CO_Check->Result_Uncertain No Nitro_Check2 Strong peak at ~1350 cm⁻¹? Nitro_Check1->Nitro_Check2 Yes Nitro_Check1->Result_Uncertain No Result_Nitro Nitro Group (likely present) Nitro_Check2->Result_Nitro Yes Nitro_Check2->Result_Uncertain No

Caption: Decision workflow for identifying COOH vs. NO₂ groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of your FTIR spectrum is paramount for accurate interpretation. The following protocol outlines the standard procedure for analyzing a solid sample using the Attenuated Total Reflectance (ATR) technique, which is common in modern laboratories.

Objective: To obtain a clean, reproducible FTIR spectrum of a solid organic compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample compound (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Background Scan:

    • Causality: The background scan is crucial as it measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum to ensure that the final result only shows the absorbance of the sample.

    • Procedure:

      • Ensure the ATR crystal surface is clean. Wipe it gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.

      • Lower the ATR press to ensure no sample is present.

      • In the spectrometer software, initiate a "background scan." This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Causality: Good contact between the sample and the ATR crystal is essential for a strong signal. The IR beam only penetrates a few microns into the sample, so intimate contact is required for proper attenuation of the evanescent wave.

    • Procedure:

      • Place a small amount of the solid sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

      • Lower the press arm onto the sample and apply consistent pressure using the built-in torque knob until it "clicks" or indicates sufficient force. This ensures a uniform and reproducible contact area.

  • Sample Scan:

    • Causality: This step measures the absorbance of the infrared beam by the sample. The number of scans is a trade-off between signal-to-noise ratio and time. For routine analysis, 32 scans are often sufficient.

    • Procedure:

      • In the software, initiate a "sample scan." Use the same number of scans and resolution as the background scan for proper subtraction.

      • The software will automatically perform the background subtraction and display the final absorbance spectrum.

  • Data Analysis:

    • Causality: Proper data processing is necessary to identify peak positions accurately.

    • Procedure:

      • Use the software's tools to find and label the wavenumbers of the significant peaks.

      • Compare the observed peak positions with the characteristic ranges for the suspected functional groups (as detailed in the tables above). Pay attention to both the position and the relative intensity and shape (broad vs. sharp) of the peaks.

  • Cleaning:

    • Causality: Thorough cleaning prevents cross-contamination between samples.

    • Procedure:

      • Release the press and remove the bulk of the sample with a spatula.

      • Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent. Perform a quick sample scan of the clean crystal to ensure no residue from the previous sample remains.

Conclusion

While the absorption regions for the symmetric N-O stretch of a nitro group and the C-O stretch/O-H bend of a carboxylic acid can show some proximity, a holistic analysis of the entire FTIR spectrum provides clear and unambiguous differentiation. The definitive presence of a very broad O-H stretch above 2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ are the unmistakable hallmarks of a carboxylic acid. Conversely, the dual, intense, and sharp absorptions around 1550 cm⁻¹ and 1350 cm⁻¹ strongly indicate the presence of a nitro group. By following a systematic experimental protocol and a logical interpretation workflow, researchers can confidently leverage FTIR spectroscopy for accurate functional group identification in their drug development and research endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning. [Link]

  • BYJU'S. Carboxylic Acid IR Spectrum. [Link]

  • LibreTexts Chemistry. 12.7: Infrared Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

A Comparative Guide to the Synthetic Routes of Bosutinib Intermediates: A Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the dual Src/Abl tyrosine kinase inhibitor Bosutinib stands as a significant therapeutic agent for chronic myeloid leukemia. The economic and efficient synthesis of this complex molecule is a critical challenge in pharmaceutical manufacturing. This guide provides an in-depth, objective comparison of the prominent synthetic routes to Bosutinib and its key intermediates, focusing on cost-effectiveness, process efficiency, and scalability. Experimental data and field-proven insights are synthesized to offer a comprehensive resource for researchers and professionals in drug development.

Introduction: The Strategic Importance of Bosutinib Synthesis

Bosutinib's molecular architecture, featuring a substituted quinoline core linked to a dichloromethoxyaniline moiety and a piperazine-containing side chain, presents several synthetic hurdles. An efficient manufacturing process is paramount to ensure its accessibility and affordability. The ideal synthetic strategy should balance high overall yield, a low number of synthetic steps (step economy), the use of readily available and inexpensive starting materials, and adherence to green chemistry principles to minimize environmental impact. This guide will dissect and compare various approaches to constructing the key intermediates, ultimately leading to the final Bosutinib molecule.

The Quinoline Core: A Tale of Two Cyclizations

The formation of the 4-amino-6-methoxy-7-(substituted-oxy)quinoline-3-carbonitrile core is a linchpin in Bosutinib synthesis. Historically, the Gould-Jacobs reaction has been a workhorse for quinoline synthesis. However, its application in the context of Bosutinib has revealed significant drawbacks.

The Classical Gould-Jacobs Approach: High Temperatures, Low Yields

The traditional Gould-Jacobs methodology for constructing the quinoline ring system in Bosutinib synthesis involves the thermal cyclization of an aniline precursor with a malonic ester derivative.[1] This reaction is notorious for requiring harsh conditions, typically employing high-boiling solvents like Dowtherm A at temperatures around 250°C.[1]

Drawbacks:

  • Extreme Temperatures: The high reaction temperature leads to the formation of significant amounts of tar and resinous byproducts, complicating purification and drastically reducing the overall yield.[1]

  • Hazardous Solvents: Dowtherm A is a hazardous material, posing safety and environmental risks.[2][3][4][5][6]

  • Low Efficiency: The harsh conditions and difficult purification contribute to a low overall process efficiency.

Modern Intramolecular Cyclization Strategies: A More Elegant Approach

More contemporary and efficient routes have moved away from the high-temperature Gould-Jacobs reaction. These methods often involve the construction of an acyclic precursor that is then induced to cyclize under milder conditions. A notable example is a process that utilizes an intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile derivative. This approach avoids the harsh thermal conditions of the Gould-Jacobs reaction, leading to a cleaner reaction profile and improved yields.[7]

Advantages:

  • Milder Reaction Conditions: Cyclization is typically achieved using a base in a suitable solvent at significantly lower temperatures.

  • Improved Yields and Purity: The cleaner reaction profile simplifies purification and leads to higher isolated yields of the desired quinoline intermediate.

  • Enhanced Safety and Environmental Profile: The avoidance of high-boiling, hazardous solvents improves the overall safety and environmental friendliness of the process.

The Aniline Side Chain: Synthesis of 2,4-dichloro-5-methoxyaniline

The 2,4-dichloro-5-methoxyaniline fragment is another crucial intermediate in the synthesis of Bosutinib. Several routes to this compound have been reported, with variations in starting materials and reaction conditions. A common and practical approach starts from 3-aminophenol. This multi-step synthesis involves acetylation, chlorination, methylation, and subsequent deprotection to yield the desired product.[7] Alternative methods may start from other readily available precursors, but the key is to achieve a high-yielding and cost-effective process for this intermediate, as it is incorporated in a late-stage coupling reaction.

Comparative Analysis of Key Synthetic Routes to Bosutinib

Several distinct total synthesis strategies for Bosutinib have been published, each with its own set of advantages and disadvantages. The following sections will compare the most prominent routes based on their starting materials, overall yield, and number of steps.

Route 1: The 3-Methoxy-4-hydroxybenzoic Acid Approach

This route, reported to have an overall yield of 21.7%, represents a significant improvement over earlier methods.[8][9][10][11][12][13] It begins with the readily available and relatively inexpensive 3-methoxy-4-hydroxybenzoic acid. The synthesis involves a sequence of esterification, alkylation with 1-bromo-3-chloropropane, nitration, reduction of the nitro group to an amine, cyclization to form the quinoline core, chlorination, and finally, two successive amination reactions to install the aniline side chain and the N-methylpiperazine moiety.[12]

Route 2: The Methyl Vanillate Pathway

Starting from another commercially available and cost-effective material, methyl vanillate, this route proceeds through a ten-step sequence to afford Bosutinib in a 13.7% overall yield.[1] Key steps include alkylation, bromination, ester hydrolysis, and an intramolecular cyclization to form the quinoline intermediate. While the overall yield is lower than the 3-methoxy-4-hydroxybenzoic acid route, the use of inexpensive starting materials makes it a viable option.

Route 3: The Acetovanillone Strategy

This nine-step synthesis commences with acetovanillone and delivers Bosutinib in an 18.0% overall yield.[7] A key feature of this route is the efficient construction of the quinoline core via an intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile intermediate.[7]

Route 4: The 2-Methoxy-5-nitrophenol Approach

This route boasts the highest reported overall yield of 32.1%.[8] However, it is noted that the starting material, 2-methoxy-5-nitrophenol, is more expensive than the starting materials used in other routes.[8] This highlights a common trade-off in chemical synthesis: a higher yield may come at the cost of more expensive raw materials, which can impact the overall economic viability of the process on an industrial scale.

Route 5: The Late-Stage Alkylation Strategy

An alternative approach focuses on improving the efficiency of the final step of the synthesis. This route involves the formation of an alkali metal salt of the 7-hydroxyquinoline intermediate before the final alkylation with 1-(3-chloropropyl)-4-methylpiperazine.[14] This strategy can lead to a cleaner reaction and higher yield in the final, crucial C-O bond formation, potentially simplifying the final purification of the active pharmaceutical ingredient (API).[14]

Quantitative Comparison of Synthetic Routes

The following table summarizes the key metrics for the compared synthetic routes to Bosutinib. The estimated cost of starting materials is based on currently available bulk pricing and is intended for comparative purposes.

RouteStarting MaterialOverall Yield (%)Number of StepsEstimated Starting Material Cost (per kg of Bosutinib)
Route 1 3-Methoxy-4-hydroxybenzoic acid21.7%~9

Route 2 Methyl Vanillate13.7%10$
Route 3 Acetovanillone18.0%9

Route 4 2-Methoxy-5-nitrophenol32.1%~8

$

Cost Key:

  • $ : Low

  • 
     : Moderate
    
  • 
    $ : High
    

Experimental Protocols for Key Transformations

To provide a practical resource, detailed experimental protocols for key steps in two of the more efficient and cost-effective routes are provided below.

Protocol 1: Synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (Intermediate in Route 1)[12]

A mixture of methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in DMF (125 mL) is heated at 70 °C for 1 hour. The reaction mixture is then cooled to room temperature and poured slowly into ice-water (1.5 L) with constant stirring. The solid that forms is collected by filtration and washed with cold water to yield the desired product.

Protocol 2: Intramolecular Cyclization to form the Quinoline Core (Key step in Route 3)[7]

The 3-(2-aminophenyl)-3-oxopropanenitrile intermediate is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to facilitate the key intramolecular cyclization, forming the 3-cyano-4-hydroxyquinoline ring of a Bosutinib precursor. This reaction is typically carried out in a suitable solvent and at a moderate temperature, avoiding the harsh conditions of the Gould-Jacobs reaction.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of two of the compared synthetic routes.

G cluster_0 Route 1: 3-Methoxy-4-hydroxybenzoic Acid Pathway A 3-Methoxy-4- hydroxybenzoic acid B Esterification A->B C Alkylation with 1-bromo-3-chloropropane B->C D Nitration C->D E Reduction D->E F Cyclization E->F G Chlorination F->G H Amination with 2,4-dichloro-5-methoxyaniline G->H I Amination with N-methylpiperazine H->I J Bosutinib I->J

Caption: Synthetic pathway of Bosutinib starting from 3-Methoxy-4-hydroxybenzoic acid.

G cluster_1 Route 2: Methyl Vanillate Pathway K Methyl Vanillate L Alkylation K->L M Bromination L->M N Ester Hydrolysis M->N O Intermediate Processing N->O P Intramolecular Cyclization O->P Q Chlorination P->Q R Condensation with 2,4-dichloro-5-methoxyaniline Q->R S Final Alkylation R->S T Bosutinib S->T

Caption: Synthetic pathway of Bosutinib starting from Methyl Vanillate.

Conclusion: Selecting the Optimal Route

The choice of the most suitable synthetic route for Bosutinib and its intermediates depends on a careful consideration of several factors.

  • For large-scale industrial production , a route that utilizes inexpensive and readily available starting materials, such as the Methyl Vanillate Pathway (Route 2) , may be the most economically viable, even with a slightly lower overall yield. Process optimization of each step would be crucial to maximize efficiency.

  • For processes where a higher overall yield is paramount and the cost of starting materials is a secondary concern, the 2-Methoxy-5-nitrophenol Approach (Route 4) offers a distinct advantage.

  • The 3-Methoxy-4-hydroxybenzoic Acid (Route 1) and Acetovanillone (Route 3) strategies represent a good balance between respectable overall yields and the use of moderately priced starting materials.

  • From a green chemistry perspective , routes that avoid harsh reagents and high temperatures, such as those employing modern intramolecular cyclization strategies, are preferable. The Late-Stage Alkylation Strategy (Route 5) also offers an improvement by potentially reducing the impurity profile of the final product, which can simplify purification and reduce solvent usage.

Ultimately, the optimal synthetic strategy will be determined by the specific priorities of the manufacturing campaign, including cost constraints, desired batch size, and environmental and safety considerations. This guide provides a framework for making an informed decision by objectively comparing the key performance indicators of the most relevant synthetic approaches to this important therapeutic agent.

References

  • Mao, Y., Zhu, C., Kong, Z., Wang, J., Zhu, G., & Ren, X. (2015). New Synthetic Process for Bosutinib. Synthesis, 47(20), 3133-3138.
  • Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A new and practical synthesis of bosutinib. HETEROCYCLES, 89(12), 2805-2812.
  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(14), 63-69.
  • Yin, X., Xu, G., Li, F., Wang, Z., & Liu, J. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4261–4266.
  • Dowtherm A Safety Data Sheet. Loikits Distribution. (n.d.). Retrieved from [Link]

  • DOWTHERM™ A - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • DOWTHERM A. (n.d.). Retrieved from [Link]

  • DOWTHERM™ A - Heat Transfer Fluid. (n.d.). Retrieved from [Link]

Sources

Elemental analysis and melting point validation for 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid , a critical intermediate in the synthesis of quinoline-based antimalarials and kinase inhibitors.

This document departs from standard "datasheets" by focusing on the comparative analytics required to distinguish this high-value intermediate from its precursors and regioisomers.

Executive Summary: The Purity Imperative

In the synthesis of pharmacophores like Amodiaquine or specific mTOR inhibitors , the intermediate 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid (CAS: 100622-86-4) represents a critical quality gate.

The primary challenge in its production via Nucleophilic Aromatic Substitution (


) is not yield, but regioselectivity  and complete conversion . The presence of unreacted starting material (2,4-Dichloro-5-nitrobenzoic acid) or the formation of the regioisomer (substitution at the C4-chlorine rather than C2) can compromise downstream biological assays.

This guide compares the Target Product against its Critical Alternatives (Precursors and Impurities) using two high-fidelity validation pillars: Melting Point (MP) Determination and Elemental Analysis (EA) .

Compound Profile & Theoretical Benchmarks

Before experimental validation, the theoretical baselines must be established.

PropertyTarget Compound
Chemical Name 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid
CAS Number 100622-86-4
Molecular Formula

Molecular Weight 322.70 g/mol
Appearance Yellow Crystalline Solid
Synthesis Route

of 4-methoxyaniline on 2,4-dichloro-5-nitrobenzoic acid
Theoretical Elemental Composition (Tolerance )

Calculated based on atomic weights: C=12.011, H=1.008, N=14.007, Cl=35 .45, O=15.999.

ElementCountMass Contribution% Composition (Theoretical)
Carbon (C) 14168.1552.11%
Hydrogen (H) 1111.093.44%
Nitrogen (N) 228.018.68%
Chlorine (Cl) 135.4510.99%
Oxygen (O) 579.9924.79%

Comparative Analysis: Product vs. Alternatives

This section objectively compares the analytical signature of the pure product against the most common "alternatives" found in the reaction vessel: the Starting Material (Precursor) and Crude Impurities .

A. Melting Point Validation (Thermodynamic Identity)

Why it matters: Nitro-benzoic acid derivatives exhibit distinct crystal lattice energies. The substitution of a small Chlorine atom with a bulky 4-methoxyanilino group significantly increases the melting point due to enhanced


-

stacking and hydrogen bonding capabilities.
Compound (State)Melting Point Range (

C)
Interpretation
Target Product (Pure) 214 – 215

C
Pass. Indicates high purity and correct crystal polymorph.
Precursor (2,4-Dichloro-5-nitrobenzoic acid) ~160 – 165

C
Fail. Indicates 0% conversion.
Crude Mixture (Incomplete Reaction) 175 – 195

C (Broad)
Fail. Broad range indicates eutectic depression from unreacted precursor.
Regioisomer (4-subst. impurity) < 200

C (Typically)
Fail. Isomers generally disrupt packing efficiency compared to the target.

Key Insight: A sharp melting point >210


C is the quickest "Go/No-Go" decision gate for this compound.
B. Elemental Analysis (Compositional Purity)

Why it matters: While MP confirms identity, EA confirms the absence of inorganic salts (e.g., KCl byproduct) and trapped solvents, which MP might miss if the lattice is robust.

MetricTarget (Theory)High-Purity Grade (Found)Industrial Crude (Found)Diagnosis
% Carbon 52.11%52.05% (

0.06)
48.2%Solvent Trap/Salt: Low %C suggests inorganic contamination (KCl).
% Nitrogen 8.68%8.71% (

0.03)
6.5%Precursor: Starting material has only 1 Nitrogen (approx 5.9% N).
% Hydrogen 3.44%3.48% (

0.04)
4.1%Wet Sample: High %H indicates retained water or methanol.

Experimental Protocols

To achieve the results above, the following standardized protocols must be utilized.

Protocol 1: Differential Scanning Calorimetry (DSC) for MP

Superior to capillary methods for nitro-compounds which may decompose near MP.

  • Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp the lid (do not hermetically seal to allow gas escape if decomposition occurs).

  • Reference: Use an empty crimped aluminum pan.

  • Program:

    • Equilibrate at 40

      
      C.
      
    • Ramp 10

      
      C/min to 250 
      
      
      
      C.
    • Nitrogen purge: 50 mL/min.

  • Analysis: Record the Onset Temperature (

    
    ) rather than the peak.
    
    • Acceptance:

      
      C.[1]
      
Protocol 2: Automated CHN Combustion Analysis
  • Drying: Dry sample at 60

    
    C under vacuum (10 mbar) for 4 hours to remove surface moisture.
    
  • Combustion: Flash combustion at 1800

    
    C (dynamic flash) in pure Oxygen.
    
  • Reduction: Gases pass over Copper at 650

    
    C to convert 
    
    
    
    to
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD).

  • Tolerance: Result must fall within

    
     of theoretical values.
    

Visualization of Logic Flow

The following diagram illustrates the synthesis pathway and the critical decision nodes where MP and EA differentiate the product from its alternatives.

ValidationLogic Start Start: SNAr Reaction (2,4-Dichloro-5-nitrobenzoic acid + p-Anisidine) Crude Crude Isolation (Yellow Solid) Start->Crude Precipitation Step_MP Step 1: Melting Point (Target: 214-215°C) Crude->Step_MP Dried Sample Impurity_SM Alternative 1: Unreacted Precursor (MP ~165°C) Impurity_Regio Alternative 2: Regioisomer (C4-Subst) (MP <200°C) Impurity_Salt Alternative 3: Inorganic Salts (KCl) (Does not melt/burn) Step_MP->Impurity_SM MP < 170°C Step_MP->Impurity_Regio MP 190-205°C Step_EA Step 2: Elemental Analysis (Tolerance ±0.4%) Step_MP->Step_EA MP > 213°C (Identity Confirmed) Step_EA->Impurity_Salt %C Low %Ash High Final_Product VALIDATED PRODUCT High Purity Intermediate Step_EA->Final_Product Matches Theory

Caption: Validation decision tree distinguishing the target compound from precursors and inorganic contaminants.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Chloro-5-nitrobenzoic acid (Analog Comparison). [Link]

  • Journal of Organic Chemistry. (2007). Guidelines for Elemental Analysis and Purity Standards. ACS Publications. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Behind the Protocol

Do not treat this compound as a generic organic acid. As a Senior Application Scientist, I must highlight that the safety profile of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid is driven not just by its acidic nature, but by its specific functional groups. This molecule contains a 4-methoxyanilino moiety (structurally related to p-anisidine) and a nitro group.

  • The Hidden Hazard (Aniline Toxicity): The p-anisidine substructure is a known blood toxin (methemoglobinemia inducer) and potential carcinogen. Even when bound in a larger structure, metabolic cleavage or skin absorption can present systemic toxicity risks similar to the parent amine [1, 2].

  • The Nitro Group: Adds potential for energetic instability if heated and contributes to cytotoxicity.

  • The Halogen (Chlorine): Increases lipophilicity, potentially enhancing skin absorption rates.

Core Directive: Handle this substance with Potent Compound (Band 3/4) protocols. Standard "lab coat and safety glasses" are insufficient for open handling of the powder.

Hazard Identification & Risk Profile
Hazard ClassGHS Classification (Inferred*)Critical Implications
Acute Toxicity Category 2/3 (Oral/Dermal) Potential for rapid absorption through skin. Fatal/Toxic effects possible if substantial exposure occurs.[1][2][3][4][5]
Target Organ STOT-RE 2 (Blood) Risk of Methemoglobinemia (interference with oxygen transport in blood).
Irritation Category 2 (Skin/Eye) Acid functionality causes direct mucosal damage.
Sensitization Skin Sensitizer 1 High potential for allergic dermatitis upon repeated exposure.

*Note: Specific GHS data for this exact CAS is limited; classifications are derived from the Structural Activity Relationship (SAR) of p-anisidine (CAS 104-94-9) and 4-chloro-2-nitrobenzoic acid [3, 4].

PPE Selection Matrix

Scientific Rationale: We prioritize materials that resist permeation by aromatic amines and nitro-compounds. Latex is strictly prohibited due to poor resistance to organic amines.

A. Protective Glove Selection
TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing Solid Nitrile (4 mil)Nitrile (5-8 mil)Double-gloving allows removal of outer glove if dust settles, keeping hands protected.
Solvent Handling Nitrile (4 mil)Silver Shield / Laminate CRITICAL: Standard nitrile degrades quickly against dissolved aromatic amines. Laminate provides >4hr breakthrough time.
Spill Cleanup Nitrile (4 mil)Butyl Rubber or VitonHeavy gauge required for gross contamination.
B. Respiratory & Body Protection[1][2][3][4][5][6][7][8][9]
  • Respiratory:

    • Standard: Handling must occur in a Class II Biosafety Cabinet or Chemical Fume Hood .

    • Open Bench (Emergency only): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Why OV? To capture any volatile amine degradation products.

  • Body:

    • Suit: Tyvek® (Type 5/6) disposable lab coat or coverall with elastic cuffs. Cotton coats absorb dust and create a secondary exposure source.

    • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient for fine powders that can drift behind lenses.

Operational Workflow & Logic

This diagram outlines the decision logic for handling, ensuring containment integrity at every step.

G Start Start: Handling 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution Controls_Solid Engineering Control: Static-Dissipative Weighing Hood Solid->Controls_Solid Controls_Sol Engineering Control: Chemical Fume Hood Solution->Controls_Sol PPE_Solid PPE: Double Nitrile + Tyvek + P100 Mask Controls_Solid->PPE_Solid PPE_Sol PPE: Laminate Gloves + Goggles + Lab Coat Controls_Sol->PPE_Sol Action_Weigh Action: Weigh using anti-static spatula. Avoid aerosolization. PPE_Solid->Action_Weigh Action_React Action: Add to reaction vessel. Keep sash at lowest working height. PPE_Sol->Action_React Waste Disposal: Segregate as Halogenated/Toxic Organic Waste Action_Weigh->Waste Action_React->Waste

Figure 1: Operational decision tree for PPE and Engineering Controls based on physical state.

Step-by-Step Handling Protocol
Phase 1: Preparation (The "Clean" Zone)
  • Static Control: This powder is likely static-prone. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "powder fly" (aerosolization).

  • Surface Prep: Line the fume hood work surface with plastic-backed absorbent pads (benchkote). This captures minor spills and allows for easy disposal without generating aerosols during cleaning.

Phase 2: Transfer & Reaction
  • Weighing: Never weigh this compound on an open bench. If a balance enclosure is unavailable, place the balance deep inside a fume hood.

  • Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder without lofting dust.

  • Glove Check: Immediately after handling the solid or solution, inspect the outer gloves. If any yellow/orange discoloration is visible, doff and replace immediately . The "methoxyanilino" group can permeate invisible micro-tears.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, balance) with a solvent-dampened wipe (Ethanol or Methanol) inside the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after leaving the lab.

Emergency Response & Disposal
Accidental Spill (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Do Not Sweep: Sweeping generates dust.

  • Wet Method: Cover the spill with paper towels dampened with Ethanol . The solvent suppresses dust and helps dissolve the organic residue.

  • Neutralization: Wipe the surface with a dilute surfactant (soap) solution followed by water.

Waste Disposal[3][5][6][10]
  • Classification: Halogenated Organic Waste (due to the Chlorine atom) with Toxic sub-classification.

  • Segregation: Do NOT mix with Oxidizing Acids (Nitric/Perchloric) as the nitro/amine groups can form unstable byproducts.

  • Destruction: High-temperature incineration is the only approved disposal method to ensure destruction of the aromatic ring and nitro groups.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7519, p-Anisidine. Retrieved from [Link]

  • Carl Roth GmbH (2024). Safety Data Sheet: p-Anisidine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitrobenzoic acid derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.